DBr-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C55H68ClN9O5 |
|---|---|
Poids moléculaire |
970.6 g/mol |
Nom IUPAC |
4-[4-[[4-[6-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C55H68ClN9O5/c1-62-37-47(43-17-23-58-35-46(43)53(62)67)45-34-49(68-2)38(32-50(45)69-3)36-63-25-18-42(19-26-63)70-31-9-4-6-10-51(66)65-29-27-64(28-30-65)41-15-16-44-48(33-41)60-54(61-52(44)59-24-22-57)55(20-7-5-8-21-55)39-11-13-40(56)14-12-39/h11-17,23,32-35,37,42H,4-10,18-22,24-31,36,57H2,1-3H3,(H,59,60,61) |
Clé InChI |
BJAVCRNLIDSYTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN4CCC(CC4)OCCCCCC(=O)N5CCN(CC5)C6=CC7=C(C=C6)C(=NC(=N7)C8(CCCCC8)C9=CC=C(C=C9)Cl)NCCN)OC |
Origine du produit |
United States |
Foundational & Exploratory
The Core of DBr1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Structure, Function, and Therapeutic Potential of the RNA Lariat (B8276320) Debranching Enzyme (DBr1)
Introduction
Initially misidentified by the query "DBr-1," the subject of this technical guide is the highly conserved and essential enzyme, Debranching RNA Lariats 1 (DBr1) . This protein is the only known enzyme capable of hydrolyzing the unique 2'-5' phosphodiester bond found in RNA lariats, which are byproducts of pre-mRNA splicing.[1] The turnover of these lariat structures is a critical step in the recycling of spliceosomal components and the overall regulation of gene expression. Recent discoveries have implicated DBr1 in the pathogenesis of several human diseases, including Amyotrophic Lateral Sclerosis (ALS), Human Immunodeficiency Virus (HIV) infection, and viral encephalitis, making it an attractive target for therapeutic intervention. This document provides a comprehensive overview of the structure, function, and catalytic mechanism of DBr1, along with detailed experimental protocols and its role in disease pathways.
I. Structural Architecture of DBr1
The "chemical structure" of DBr1 is that of a protein, characterized by a specific three-dimensional arrangement of amino acids. Its overall architecture consists of distinct domains that contribute to its catalytic activity and substrate recognition.
Protein Domains
The DBr1 protein is comprised of three main structural domains:
-
Metallo-phosphoesterase (MPE) Core Domain: This is the catalytic heart of the enzyme, responsible for cleaving the 2'-5' phosphodiester bond. It adopts a canonical MPE fold.
-
Lariat Recognition Loop (LRL): This is an insertion within the MPE core domain that plays a crucial role in recognizing the unique branched structure of lariat RNA.
-
C-terminal Domain (CTD): The function of this domain is less well-characterized but is thought to be involved in protein stability and interactions.
The Active Site
The active site of DBr1 is located within the MPE core domain and is characterized by the presence of metal ion cofactors, which are essential for its catalytic activity. The active site contains two metal-binding pockets, designated the α and β pockets. These pockets coordinate metal ions, typically Fe²⁺ and Zn²⁺, which participate in the hydrolysis of the phosphodiester bond.
II. Quantitative Data
The following tables summarize key quantitative data related to the enzymatic activity of DBr1.
| Parameter | Saccharomyces cerevisiae DBr1 (yDbr1) | Reference |
| Turnover Rate (kcat) | 5.6 s⁻¹ (with Fe²⁺/Zn²⁺) | [2] |
| Turnover Rate (kcat) | 9.2 s⁻¹ (apo-yDbr1 reconstituted with Fe²⁺) | [2] |
| Metal Cofactor | Effect on DBr1 Activity | Reference |
| Fe²⁺ | Essential for optimal activity | [2] |
| Zn²⁺ | Important for structural stability and activity | [2] |
| Mn²⁺ | Can support catalysis |
III. Experimental Protocols
Recombinant DBr1 Expression and Purification in E. coli
Objective: To produce and purify recombinant DBr1 for in vitro assays.
Methodology:
-
Vector Construction: The gene encoding human DBr1 is cloned into an expression vector (e.g., pET series) with an N-terminal affinity tag (e.g., His6-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The starter culture is then used to inoculate a larger volume of media. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) overnight with shaking.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The recombinant DBr1 is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Protein Characterization: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).
DBr1 Enzyme Activity Assay
Objective: To measure the catalytic activity of purified DBr1.
Methodology:
-
Substrate: A synthetic branched RNA (bRNA) substrate containing a 2'-5' phosphodiester bond is used. Fluorescently labeled substrates are often employed for continuous monitoring of the reaction.
-
Reaction Buffer: The assay is performed in a reaction buffer typically containing 50 mM Tris-HCl (pH 7.0-7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and the appropriate metal cofactor (e.g., 1 mM FeCl₂).
-
Reaction Setup: The reaction is initiated by adding a known concentration of purified DBr1 to the reaction mixture containing the substrate in the reaction buffer.
-
Detection: The cleavage of the bRNA substrate is monitored over time. If a fluorescent substrate is used, the increase in fluorescence is measured using a fluorometer. Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by staining.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curve. Kinetic parameters such as Michaelis-Menten constant (Km) and turnover number (kcat) can be determined by measuring the initial rates at varying substrate concentrations.
IV. Signaling Pathways and Workflows
DBr1 in RNA Lariat Metabolism
The primary role of DBr1 is in the degradation of lariat introns generated during pre-mRNA splicing.
Caption: DBr1-mediated degradation of lariat introns in the nucleus.
DBr1 in ALS Pathogenesis
In ALS, the accumulation of toxic TDP-43 protein aggregates is a key pathological feature. Inhibition of DBr1 has been shown to suppress this toxicity.[3][4]
Caption: DBr1 inhibition as a therapeutic strategy for ALS.
DBr1 in the HIV Replication Cycle
DBr1 plays a role in the reverse transcription of the HIV genome, likely by resolving a lariat-like intermediate of the viral RNA.[5][6][7][8][9]
Caption: The role of DBr1 in the HIV-1 replication cycle.
Conclusion
DBr1 is a multifaceted enzyme with a fundamental role in RNA metabolism. Its structural and functional characteristics, particularly its unique ability to resolve RNA lariats, have positioned it as a critical factor in both normal cellular function and the progression of several significant human diseases. The detailed understanding of its catalytic mechanism and its involvement in disease pathways opens up new avenues for the development of targeted therapeutics. The experimental protocols provided herein offer a foundation for researchers to further investigate the biology of DBr1 and explore its potential as a drug target. Continued research into the intricate roles of DBr1 will undoubtedly provide valuable insights into fundamental cellular processes and may lead to novel treatments for a range of debilitating diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metal content and kinetic properties of yeast RNA lariat debranching enzyme Dbr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of RNA lariat debranching enzyme suppresses TDP-43 toxicity in ALS disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trailblazer Pilot Award: Dbr1 inhibitors: a novel drug treatment for the neurodegenerative disease ALS [frontiersctsi.org]
- 5. Conformational Changes in the 5′ End of the HIV-1 Genome Dependent on the Debranching Enzyme DBR1 during Early Stages of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impairment of HIV-1 cDNA Synthesis by DBR1 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impairment of HIV-1 cDNA synthesis by DBR1 knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DBR1 siRNA inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Function and Pathways of DBr-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA lariat (B8276320) debranching enzyme 1 (DBr-1), also known as Dbr1, is a highly conserved metalloenzyme critical for eukaryotic RNA metabolism.[1][2] It is the only known enzyme that hydrolyzes the unique 2'-5' phosphodiester bond at the branch point of excised lariat introns, which are byproducts of pre-mRNA splicing.[3][4] This singular catalytic activity places this compound at a crucial juncture in gene expression, influencing intron turnover, the recycling of spliceosomal components, and even the lifecycle of certain viruses.[5][6][7] Furthermore, emerging evidence has implicated this compound in the pathophysiology of neurodegenerative diseases, making it a compelling target for therapeutic development.[8][9] This technical guide provides a comprehensive overview of the biological function of this compound, its associated pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Core Biological Function: Lariat Debranching
The primary and most well-characterized function of this compound is the cleavage of the 2'-5' phosphodiester linkage within lariat introns.[3] This action linearizes the intron, making it susceptible to degradation by exonucleases.[5] This process is essential for recycling ribonucleotides and maintaining cellular homeostasis.[5] The recognition and cleavage of the lariat structure by this compound are entirely dependent on the presence of the 2'-5' phosphodiester bond.[1][5]
Quantitative Data on this compound Activity
The enzymatic activity of this compound is influenced by various factors, including metal cofactors and interacting proteins. The following tables summarize key quantitative data from kinetic studies of this compound.
| Enzyme Source | Metal Cofactor | kcat (s⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Saccharomyces cerevisiae (yDbr1) | Fe²⁺ (reconstituted) | 9.2 | Not Reported | Not Reported | [3] |
| Saccharomyces cerevisiae (yDbr1) | Purified with Fe/Zn | 5.6 | 0.7 | 8.0 x 10⁶ | [3] |
| Saccharomyces cerevisiae (yDbr1) | Mn²⁺ (reconstituted) | 1.1 | Not Reported | Not Reported | [3] |
| Saccharomyces cerevisiae (yDbr1) | Zn²⁺ (reconstituted) | 0.2 | Not Reported | Not Reported | [10] |
| Entamoeba histolytica (EhDbr1) | Fe(II)+Zn(II) (reconstituted) | ~3 | Not Reported | Not Reported | [11] |
| Entamoeba histolytica (EhDbr1) | Fe(II) (anaerobic reconstitution) | ~4.0 | Not Reported | Not Reported | [11][12] |
| Entamoeba histolytica (EhDbr1) | Not Specified | 2 ± 0.05 | 0.2 ± 0.02 | 1.0 x 10⁷ | [11] |
Table 1: Kinetic Parameters of this compound with Various Metal Cofactors. This table illustrates the preference of this compound for iron as a metal cofactor, as evidenced by the higher turnover rates (kcat) observed with Fe²⁺.
| Condition | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in Catalytic Efficiency | Reference |
| Human Dbr1 alone | Not Reported | Not Reported | Not Reported | - | [13][14] |
| Human Dbr1 + TTDN1 | Not Reported | Not Reported | Not Reported | 19-fold | [13][14] |
Table 2: Effect of TTDN1 on Human this compound Catalytic Efficiency. The interaction with TTDN1 significantly enhances the catalytic efficiency of human this compound, highlighting the importance of protein-protein interactions in regulating this compound activity.
Key Biological Pathways and Workflows
This compound is a key player in several fundamental cellular pathways. The following diagrams, generated using the DOT language, illustrate these complex processes.
Lariat Intron Turnover Pathway
This pathway depicts the canonical function of this compound in processing lariat introns generated during pre-mRNA splicing.
Spliceosome Recycling Workflow
This compound deficiency can impair the recycling of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome, leading to splicing defects.[7]
HIV-1 Replication Pathway
This compound is implicated in the replication of HIV-1, where it is thought to resolve a lariat-like structure in the viral RNA genome, a necessary step for the completion of reverse transcription.[15][16][17]
TDP-43 Toxicity Pathway in ALS
In the context of Amyotrophic Lateral Sclerosis (ALS), inhibition of this compound has been shown to suppress the toxicity of TDP-43 aggregates.[8] The accumulation of lariat introns in the cytoplasm is proposed to act as a decoy, sequestering toxic TDP-43.[8][9]
Detailed Experimental Protocols
Fluorogenic Debranching Activity Assay
This high-throughput assay allows for real-time monitoring of this compound kinetics using a fluorescently labeled branched RNA (bRNA) substrate.[1]
Materials:
-
Purified this compound enzyme
-
Fluorescent bRNA substrate (e.g., with fluorescein (B123965) (FAM) on the 5' arm and a dabcyl quencher on the 2' arm)[1]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP)[18]
-
Microplate reader capable of fluorescence detection
Protocol:
-
Prepare a dilution series of the fluorescent bRNA substrate in the assay buffer.
-
Add a fixed concentration of purified this compound enzyme to each well of a microplate.
-
Initiate the reaction by adding the bRNA substrate dilutions to the wells containing the enzyme.
-
Immediately place the microplate in the plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., FAM).
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Co-immunoprecipitation (Co-IP) to Identify this compound Interacting Proteins
Co-IP is a technique used to isolate this compound and its binding partners from cell lysates.[19]
Materials:
-
Cells expressing tagged this compound (e.g., FLAG-tagged)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, with protease and phosphatase inhibitors)[20]
-
Antibody specific to the tag (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5, or sample buffer for SDS-PAGE)
Protocol:
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-tag antibody to the pre-cleared lysate and incubate to allow the antibody to bind to the tagged this compound.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[21]
Conclusion and Future Directions
This compound is a multifaceted enzyme with a core function in RNA metabolism that extends to viral replication and the pathology of neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate its mechanisms of action and explore its potential as a therapeutic target. Future research will likely focus on the development of specific this compound inhibitors for conditions like ALS and HIV, as well as a deeper understanding of how its activity is regulated within the complex cellular environment. The continued elucidation of this compound's interactome and its role in various cellular states will undoubtedly reveal new and exciting avenues for scientific discovery and drug development.
References
- 1. Fluorescent Branched RNAs for High-Throughput Analysis of Dbr1 Enzyme Kinetics and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal content and kinetic properties of yeast RNA lariat debranching enzyme Dbr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Human DBR1 modulates the recycling of snRNPs to affect alternative RNA splicing and contributes to the suppression of cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of RNA lariat debranching enzyme suppresses TDP-43 toxicity in ALS disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TDP-43 toxicity and the usefulness of junk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Metal dependence and branched RNA cocrystal structures of the RNA lariat debranching enzyme Dbr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational Changes in the 5' End of the HIV-1 Genome Dependent on the Debranching Enzyme DBR1 during Early Stages of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DBR1 siRNA inhibition of HIV-1 replication [escholarship.org]
- 17. Impairment of HIV-1 cDNA Synthesis by DBR1 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of the RNA lariat debranching enzyme Dbr1 with hydrolyzed phosphorothioate RNA product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. MSV000092263 - The Debranching Enzyme Dbr1 Regulates Lariat Turnover and Intron Splicing - OmicsDI [omicsdi.org]
The Critical Role of DBr-1 in RNA Metabolism and Antiviral Immunity: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA lariat (B8276320) debranching enzyme 1 (DBR1) is a highly conserved metalloenzyme essential for the final step of intron turnover in eukaryotes. By hydrolyzing the 2'-5' phosphodiester bond at the branch point of lariat RNAs, DBR1 facilitates the linearization and subsequent degradation of excised introns, a critical process for maintaining cellular homeostasis and recycling ribonucleotides. Emerging evidence has revealed that the functions of DBR1 extend beyond simple intron turnover, implicating it in the regulation of gene expression, retroviral replication, and the innate antiviral immune response. DBR1 deficiency in humans leads to severe neurological disorders, including brainstem viral encephalitis, highlighting its critical role in host defense. This technical guide provides a comprehensive review of the current literature on DBR1, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex signaling pathways.
Core Function and Mechanism of DBr-1
DBR1 is the only known enzyme that specifically hydrolyzes the 2'-5' phosphodiester linkage unique to lariat RNAs, which are byproducts of pre-mRNA splicing.[1] This action converts the lariat structure into a linear RNA molecule, making it accessible to exoribonucleases for degradation.[1] This process is the rate-limiting step in intron turnover.[2]
Enzymatic Activity and Regulation
DBR1 is a metalloenzyme, with its catalytic activity dependent on the presence of divalent metal ions.[3] Studies have shown that DBR1's activity is supported by Fe²⁺, Zn²⁺, and Mn²⁺.[3] The enzyme's function is further modulated by its interaction with other proteins. For instance, the Trichothiodystrophy Nonphotosensitive 1 (TTDN1) protein has been shown to significantly enhance the catalytic efficiency of human DBR1.[4] In Arabidopsis, ALBA proteins interact with DBR1 to promote its debranching activity and accessibility to lariat RNAs.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding DBR1's enzymatic activity, its role in viral replication, and the consequences of its deficiency.
| Parameter | Organism/System | Value | Reference |
| Enzyme Kinetics | |||
| kcat (s⁻¹) | Saccharomyces cerevisiae (yDbr1) | 5.6 | [Clark et al., 2022] |
| kcat (s⁻¹) with Fe²⁺ | Saccharomyces cerevisiae (apo-yDbr1) | 9.2 | [Clark et al., 2022] |
| Lariat Accumulation | |||
| Fold Increase in Lariats | DBR1 Knockout HEK293T cells | ~20 | [Buerer et al., 2022][5] |
| Viral Replication | |||
| Reduction in HIV-1 cDNA | DBR1 shRNA knockdown | 1.7 to 2.1-fold | [Ye et al., 2014][6] |
| Reduction in DBR1 mRNA | DBR1 siRNA | ~80% | [Ye et al., 2005] |
Table 1: DBR1 Enzyme Kinetics and Functional Impact. This table presents key kinetic parameters of yeast DBR1 and the quantitative effects of DBR1 depletion on lariat RNA accumulation and HIV-1 replication.
This compound in Human Disease
Mutations in the DBR1 gene are associated with severe human diseases, primarily neurological conditions triggered by viral infections.[7] Autosomal recessive DBR1 deficiency has been identified in children with brainstem encephalitis caused by viruses such as herpes simplex virus 1 (HSV-1), influenza virus, and norovirus.[7] The underlying mechanism involves the accumulation of intracellular lariat RNAs, which disrupts the innate antiviral immune response.[8][9]
Signaling Pathways and Molecular Interactions
DBR1 plays a crucial role in the cell-intrinsic antiviral response, particularly through its interaction with the protein kinase R (PKR) signaling pathway.[8][9][10]
DBR1-PKR Antiviral Pathway
In a healthy cell, DBR1 efficiently clears lariat RNAs. However, in DBR1-deficient cells, lariat RNAs accumulate in the cytoplasm.[11] This accumulation interferes with the assembly of stress granules (SGs), which are critical for the activation of PKR, a key sensor of viral double-stranded RNA (dsRNA).[8][9][11] The impaired SG formation leads to the degradation of G3BP1 and G3BP2, essential SG components, which in turn prevents the recruitment and activation of PKR.[8][9] This ultimately results in a compromised antiviral state and increased susceptibility to viral replication.[8][9]
Figure 1: DBR1's Role in the Antiviral Response. In healthy cells, DBR1 clears lariat RNAs. In DBR1 deficiency, lariat accumulation impairs stress granule assembly, leading to reduced PKR activation and increased viral replication.
DBR1 Protein Interaction Network
DBR1 interacts with a variety of proteins involved in RNA processing and other cellular functions. These interactions are crucial for its recruitment to lariat RNAs and the regulation of its activity.
Figure 2: DBR1 Protein Interaction Network. DBR1 interacts with several proteins, including TTDN1, hDrn1, XAB2, and factors of the Intron Large (IL) complex, which modulate its function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study DBR1 function.
In Vitro RNA Lariat Debranching Assay
This assay measures the enzymatic activity of purified DBR1 on a synthetic lariat RNA substrate.
Materials:
-
Purified recombinant DBR1 enzyme.
-
Synthetic fluorogenic branched RNA (bRNA) substrate (e.g., AK88).[12]
-
Debranching buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 10% glycerol).
-
Metal salt solution (e.g., FeCl₂).
-
96-well plate reader with fluorescence detection.
Procedure:
-
Prepare a reaction mixture containing the debranching buffer and the desired concentration of metal salt.
-
Add the synthetic bRNA substrate to the reaction mixture.
-
Initiate the reaction by adding the purified DBR1 enzyme.
-
Incubate the reaction at 37°C.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the lariat releases the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Alternatively, for a non-fluorogenic substrate, stop the reaction at different time points by adding a stop solution (e.g., formamide (B127407) loading dye).
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by staining (e.g., SYBR Gold) to separate the lariat substrate from the linearized product.[12]
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
This protocol is used to identify proteins that interact with DBR1 in a cellular context.[13][14]
Materials:
-
Cell line expressing endogenous or tagged DBR1.
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Anti-DBR1 antibody or antibody against the tag.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Mass spectrometer.
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer.[14]
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[14]
-
Immunoprecipitation: Incubate the clarified lysate with the anti-DBR1 antibody for several hours to overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.[14]
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.[14]
Lentiviral shRNA Knockdown of DBR1 and Viral Infection Assay
This method is used to study the effect of DBR1 depletion on viral replication.[6][15][16]
Materials:
-
Lentiviral vector expressing an shRNA targeting DBR1 (e.g., pLKO.1).[16]
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Target cell line for knockdown (e.g., GHOST-R5X4).
-
Polybrene.
-
Virus for infection (e.g., HIV-1 or VSV).
-
Reagents for quantifying viral replication (e.g., qPCR primers for viral cDNA, p24 ELISA kit).
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and the packaging and envelope plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.[17]
-
Transduction: Transduce the target cells with the lentiviral particles in the presence of Polybrene to enhance efficiency.[16][17]
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin (B1679871) for pLKO.1 vector).[16]
-
Knockdown Confirmation: Verify the knockdown of DBR1 expression by qPCR or Western blotting.
-
Viral Infection: Infect the DBR1-knockdown and control cells with the virus of interest at a known multiplicity of infection (MOI).[6]
-
Quantification of Viral Replication: At various time points post-infection, harvest the cells or supernatant and quantify viral replication using appropriate methods, such as qPCR for viral nucleic acids or ELISA for viral proteins.[6]
Figure 3: Lentiviral shRNA Knockdown Workflow. This diagram outlines the key steps for producing lentivirus, transducing target cells to knock down DBR1, and subsequently analyzing the effect on viral replication.
Conclusion
DBR1 is a fundamental enzyme in RNA metabolism with a recently appreciated, critical role in the innate immune response to viral infections. Its function is tightly regulated by metal cofactors and protein-protein interactions. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals. A deeper understanding of DBR1's mechanisms and its role in disease may pave the way for novel therapeutic strategies targeting viral infections and other DBR1-related pathologies. Further research is warranted to fully elucidate the complex regulatory networks governing DBR1 activity and its diverse cellular functions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impairment of HIV-1 cDNA Synthesis by DBR1 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human DBR1 defines a new pathway of intrinsic antiviral immunity in the CNS - Shen-Ying Zhang [grantome.com]
- 8. Human DBR1 deficiency impairs stress granule-dependent PKR antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human DBR1 deficiency impairs stress granule–dependent PKR antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral immunity lassoed down by excess RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of the specific interactors of the human lariat RNA debranching enzyme 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Delving into DBr-1: A Technical Guide to its Homologs, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBr-1 (Debranching RNA Lariats 1), a highly conserved metalloenzyme, plays a pivotal role in RNA metabolism by catalyzing the hydrolysis of the 2'-5' phosphodiester bond unique to lariat (B8276320) introns generated during pre-mRNA splicing. This singular activity positions this compound as a critical regulator of intron turnover and, consequently, gene expression. Dysregulation of this compound function has been implicated in a range of human diseases, including neurodegenerative disorders and viral infections, making it an increasingly attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of this compound, its homologs, and the emerging landscape of its analogs, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways in which it participates.
Core Function and Mechanism of this compound
This compound is a phosphodiesterase that specifically recognizes and cleaves the 2'-5' phosphodiester linkage at the branch point of lariat introns. This action linearizes the intron, making it susceptible to degradation by exonucleases and facilitating the recycling of ribonucleotides. The catalytic activity of this compound is dependent on the presence of divalent metal ions, with studies indicating a preference for manganese (Mn²⁺), iron (Fe²⁺), and zinc (Zn²⁺) as cofactors.
The enzyme's structure contains a conserved metallophosphoesterase (MPE) domain, which houses the active site responsible for catalysis. The precise mechanism involves a coordinated attack on the phosphodiester bond, facilitated by the metal cofactors and key amino acid residues within the active site.
Homologs and Interacting Proteins of this compound
The functional importance of this compound is underscored by its conservation across eukaryotes. Several key homologs and interacting proteins have been identified that modulate its activity and cellular localization.
Drn1 (this compound-related protein 1): In yeast, Drn1 is a catalytically inactive homolog of this compound. Despite lacking key active site residues, Drn1 physically interacts with this compound and enhances its debranching activity. This suggests a regulatory role for Drn1 in modulating the efficiency of intron turnover.
TTDN1 (Trichothiodystrophy Nonphotosensitive 1): In humans, TTDN1 is a protein that directly binds to this compound and significantly enhances its catalytic efficiency. The interaction is mediated by the C-terminal domain of this compound and the N-terminal region of TTDN1. This interaction is crucial for efficient lariat RNA processing, and mutations in TTDN1 are associated with the neurodevelopmental disorder trichothiodystrophy.
The interplay between this compound and these proteins highlights a sophisticated regulatory network that governs RNA processing.
Analogs of this compound: Substrate Analogs and Small Molecule Inhibitors
The development of this compound analogs, particularly inhibitors, is a burgeoning area of research with significant therapeutic promise. These analogs can be broadly categorized into substrate analogs and small molecule inhibitors.
Substrate Analogs
Substrate analogs are molecules that mimic the natural substrate of this compound, the lariat intron, but are resistant to cleavage. These molecules act as competitive inhibitors and are valuable tools for structural and functional studies.
-
Phosphorothioate- and Phosphoramidate-Containing Branched RNAs: Replacing the phosphodiester bond at the 2'-5' linkage with a phosphorothioate (B77711) or phosphoramidate (B1195095) linkage results in branched RNAs (bRNAs) that are poor substrates for this compound. These modified bRNAs have been shown to inhibit this compound activity with IC50 values in the low nanomolar range. Their resistance to cleavage allows for their co-crystallization with this compound, providing valuable insights into the enzyme's active site and substrate recognition mechanism.
| Analog Type | Linkage Modification | Inhibition Potency (IC50) | Application |
| Branched RNA | Phosphorothioate | Low nanomolar | Structural studies, Competitive inhibition assays |
| Branched RNA | Phosphoramidate | Low nanomolar | Structural studies, Competitive inhibition assays |
Small Molecule Inhibitors
The discovery of small molecule inhibitors of this compound is a key focus for therapeutic development. Inhibition of this compound leads to the accumulation of lariat introns, which can have therapeutic benefits in certain disease contexts. For example, in Amyotrophic Lateral Sclerosis (ALS), the accumulation of lariat RNAs has been shown to sequester the toxic, aggregation-prone protein TDP-43, thereby reducing its cytotoxicity.
A high-throughput screen of 128,000 drug-like compounds has reportedly identified three small molecule inhibitors of this compound. However, the chemical structures and specific quantitative data for these compounds are not yet publicly available. Doxorubicin has also been suggested to indirectly inhibit this compound by downregulating its expression as part of a cellular stress response.
The development of potent and specific small molecule inhibitors of this compound remains an active area of research, with the potential to yield novel therapies for a range of diseases.
Experimental Protocols
High-Throughput Screening (HTS) for this compound Inhibitors using a Fluorescence-Based Assay
A robust HTS assay is essential for the discovery of novel this compound inhibitors. A fluorescence-based assay using a synthetic, dual-labeled branched RNA (bRNA) substrate provides a sensitive and continuous method for monitoring this compound activity.
Principle: The synthetic bRNA substrate contains a fluorophore (e.g., FAM) on its 5' arm and a quencher (e.g., Dabcyl) on its 2' arm. In the intact bRNA, the proximity of the fluorophore and quencher results in fluorescence resonance energy transfer (FRET), leading to low fluorescence. Upon cleavage of the 2'-5' bond by this compound, the quencher-containing arm is released, leading to a significant increase in fluorescence.
Materials:
-
Purified recombinant this compound enzyme
-
Fluorescently labeled bRNA substrate (e.g., FAM-Dabcyl bRNA)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Compound library for screening
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense compounds from the library into the wells of a 384-well plate at the desired screening concentration. Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).
-
Enzyme Addition: Add purified this compound enzyme to each well.
-
Incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition and Signal Detection: Initiate the reaction by adding the fluorescent bRNA substrate to all wells. Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence kinetic data. Normalize the rates to the controls and determine the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
In Vitro Debranching Assay using Capillary Electrophoresis
For more detailed kinetic analysis and validation of hits from an HTS, an in vitro debranching assay with analysis by capillary electrophoresis (CE) can be employed.
Principle: This assay directly measures the conversion of a branched RNA substrate to its linearized product. The difference in size and charge between the branched and linear RNA allows for their separation and quantification by CE.
Materials:
-
Purified recombinant this compound enzyme
-
Synthetic branched RNA substrate
-
Reaction buffer (as above)
-
Quenching solution (e.g., formamide (B127407) with a fluorescent size standard)
-
Capillary electrophoresis instrument
Procedure:
-
Reaction Setup: Set up reactions containing this compound, bRNA substrate, and the inhibitor at various concentrations in the reaction buffer.
-
Incubation: Incubate the reactions at 37°C for a defined time course.
-
Quenching: Stop the reactions at different time points by adding the quenching solution.
-
CE Analysis: Analyze the samples by capillary electrophoresis. The branched substrate and linear product will migrate differently, allowing for their quantification based on peak area.
-
Data Analysis: Calculate the percentage of substrate converted to product at each time point and for each inhibitor concentration. This data can be used to determine kinetic parameters such as Km, Vmax, and IC50 values for the inhibitors.
Signaling Pathways and Therapeutic Implications
The central role of this compound in RNA metabolism means that its activity is intertwined with several cellular pathways. Understanding these connections is crucial for elucidating the therapeutic potential of targeting this compound.
This compound in Neurodegeneration (ALS)
In amyotrophic lateral sclerosis (ALS), a significant pathological hallmark is the cytoplasmic aggregation of the RNA-binding protein TDP-43. Inhibition of this compound leads to the accumulation of lariat introns in the cytoplasm. These lariats can act as "sponges" for TDP-43, sequestering it and preventing its aggregation and subsequent toxicity. This provides a compelling rationale for the development of this compound inhibitors as a therapeutic strategy for ALS and other TDP-43 proteinopathies.
This compound in Viral Replication
This compound has also been implicated in the replication of certain retroviruses, such as HIV-1. It is hypothesized that these viruses may utilize a lariat-like RNA intermediate during their replication cycle. This compound may be required to resolve these structures, and therefore, inhibition of this compound could represent a novel antiviral strategy.
Conclusion and Future Directions
This compound stands as a unique and functionally critical enzyme in eukaryotic RNA metabolism. Its well-defined catalytic activity and its involvement in significant human diseases make it a compelling target for drug discovery. The development of substrate analogs has provided invaluable tools for structural and mechanistic studies. While the field of small molecule this compound inhibitors is still in its early stages, the therapeutic rationale, particularly for neurodegenerative diseases like ALS, is strong.
Future research will undoubtedly focus on the discovery and characterization of potent and selective small molecule inhibitors of this compound. The elucidation of the chemical structures of the initial hits from high-throughput screens will be a critical step forward. Furthermore, a deeper understanding of the broader cellular consequences of this compound inhibition will be essential for the safe and effective translation of this compound-targeted therapies into the clinic. The continued exploration of this compound's role in various physiological and pathological processes promises to uncover new therapeutic opportunities and deepen our understanding of the intricate world of RNA biology.
In Silico Prediction of DBR1 Targets: A Technical Guide for Drug Discovery
Abstract
The RNA lariat (B8276320) debranching enzyme (DBR1) is a critical metalloenzyme responsible for hydrolyzing the 2'-5' phosphodiester bonds in lariat introns, a key step in intron turnover and RNA metabolism. Its dysfunction has been implicated in various human diseases, including viral encephalitis and certain cancers, making it an attractive target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of in silico methodologies for the prediction of DBR1 targets, including both interacting proteins and small molecule inhibitors. We detail computational workflows, present hypothetical quantitative data for illustrative purposes, and provide experimental protocols for the validation of in silico findings. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate the discovery of novel modulators of DBR1 activity.
Introduction to DBR1: Function and Therapeutic Relevance
DBR1, or Debranching RNA Lariats 1, is the sole enzyme known to debranch lariat RNAs, which are byproducts of pre-mRNA splicing. This process is essential for the recycling of spliceosomal components and the degradation of intronic RNA.[1][2] The active site of DBR1 contains a metallophosphoesterase (MPE) core domain that coordinates metal ions, typically manganese, to catalyze the hydrolysis of the unique 2'-5' phosphodiester bond at the branchpoint of the lariat structure.[3][4]
Emerging evidence has linked DBR1 to a range of pathologies. Deficiencies in DBR1 activity can lead to the accumulation of lariat RNAs, which has been associated with increased susceptibility to viral infections, particularly herpes simplex virus 1 (HSV-1) encephalitis.[5] Furthermore, DBR1 has been shown to interact with proteins involved in splicing and other cellular processes, suggesting a broader role in cellular homeostasis.[6][7] These findings underscore the potential of DBR1 as a therapeutic target for the development of novel antiviral and anticancer agents.
In Silico Prediction of DBR1-Interacting Proteins
Identifying the protein interaction partners of DBR1 is crucial for understanding its biological functions and regulatory networks. While experimental methods like co-immunoprecipitation followed by mass spectrometry have identified several DBR1 interactors (e.g., hDrn1, Xab2, TTDN1, Prp8, Prp19, Cwc2, and AQR), in silico approaches can complement these techniques by predicting novel interactions and providing structural insights into the binding interfaces.[5][6][7][8]
Computational Workflow for Predicting Protein-Protein Interactions (PPIs)
A typical computational workflow for predicting DBR1-protein interactions involves a combination of sequence-based, structure-based, and machine learning approaches.
Methodologies for PPI Prediction
-
Sequence-Based Methods: These approaches predict interactions based on protein sequence information alone. Methods like phylogenetic profiling and gene neighborhood analysis can infer functional linkages between proteins.
-
Structure-Based Methods: When the 3D structure of DBR1 is available, protein-protein docking algorithms can be used to predict the binding mode and affinity of potential interaction partners.[9][10]
-
Machine Learning Methods: Supervised learning algorithms, such as Support Vector Machines (SVMs) and Random Forests, can be trained on datasets of known interacting and non-interacting proteins to predict novel interactions for DBR1.[11][12]
Hypothetical Predicted DBR1 Interactors and Confidence Scores
The following table presents a hypothetical list of predicted DBR1-interacting proteins generated from a consensus of in silico methods, along with their confidence scores.
| Predicted Interactor | Prediction Method | Confidence Score | Putative Function in Complex |
| hDrn1 (CWF19L1) | Co-IP/MS (Experimental) | High | RNA processing |
| Xab2 | Co-IP/MS (Experimental) | High | Splicing regulation |
| TTDN1 | Co-IP/MS (Experimental) | High | DBR1 stability and activity |
| Prp8 | Co-IP/MS (Experimental) | High | Spliceosome core component |
| Prp19 | Co-IP/MS (Experimental) | High | Spliceosome component |
| Cwc2 | Co-IP/MS (Experimental) | High | Splicing factor |
| AQR | Co-IP/MS (Experimental) | High | Intron binding and DBR1 recruitment |
| DDX3X | Protein Docking | 0.85 | RNA helicase, potential role in lariat unwinding |
| DHX9 | Machine Learning | 0.78 | RNA helicase, involved in R-loop resolution |
| PCBP2 | Sequence Homology | 0.72 | RNA-binding protein, potential substrate recognition |
In Silico Prediction of Small Molecule Inhibitors of DBR1
The development of small molecule inhibitors targeting DBR1 holds significant therapeutic promise. Virtual screening and structure-based drug design are powerful computational tools to identify and optimize potent and selective DBR1 inhibitors.
Virtual Screening Workflow for DBR1 Inhibitor Discovery
A typical virtual screening workflow aims to computationally screen large libraries of chemical compounds to identify those that are likely to bind to the DBR1 active site and inhibit its enzymatic activity.[13][14][15]
Key Computational Techniques
-
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule within the active site of DBR1.[16] The crystal structure of DBR1 reveals a well-defined active site with key residues involved in substrate recognition and catalysis, providing a solid basis for structure-based drug design.[3]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[17][18][19] Once developed, these models can be used to predict the inhibitory potency of novel compounds.
Hypothetical Virtual Screening Hits for DBR1
The following table summarizes hypothetical hit compounds identified from a virtual screening campaign, along with their predicted binding energies and inhibitory activities.
| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Predicted Interactions |
| DBR1i-001 | -10.5 | 0.8 | H-bond with His91, Metal chelation |
| DBR1i-002 | -9.8 | 2.1 | Pi-pi stacking with Tyr68, H-bond with Asp40 |
| DBR1i-003 | -9.5 | 3.5 | Hydrophobic interactions with the LRL domain |
| DBR1i-004 | -9.2 | 5.2 | H-bond with Asn85 and His86 |
| DBR1i-005 | -8.9 | 8.7 | Interaction with the C-terminal domain |
Experimental Protocols for Validation
In silico predictions must be validated through rigorous experimental testing. Below are detailed protocols for key experiments to confirm the predicted interactions and inhibitory activities.
DBR1 Enzymatic Assay (Branched RNA Cleavage Assay)
This assay measures the catalytic activity of DBR1 by monitoring the cleavage of a synthetic branched RNA (bRNA) substrate.[1]
Materials:
-
Purified recombinant human DBR1 enzyme.
-
Synthetic 16-mer bRNA substrate with a 2'-5' phosphodiester linkage.
-
Assay Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM TCEP, 5 mM MnCl2.
-
Quenching Solution: 95% formamide, 20 mM EDTA.
-
Capillary Electrophoresis system.
Protocol:
-
Prepare a reaction mixture containing 5 µM of the bRNA substrate in assay buffer.
-
Initiate the reaction by adding purified DBR1 to a final concentration of 1 µM. For inhibitor studies, pre-incubate the enzyme with the compound for 15 minutes before adding the substrate.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and stop it by adding an equal volume of quenching solution.
-
Analyze the reaction products by capillary electrophoresis to separate the cleaved linear RNA from the uncleaved lariat substrate.
-
Quantify the amount of product formed at each time point to determine the initial reaction velocity. For inhibitor studies, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Co-Immunoprecipitation (Co-IP) for PPI Validation
This method is used to verify the interaction between DBR1 and a predicted protein partner in a cellular context.[6]
Materials:
-
HEK293T cells.
-
Expression vectors for FLAG-tagged DBR1 and the predicted interacting protein (e.g., HA-tagged).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Anti-FLAG antibody conjugated to magnetic beads.
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100.
-
Elution Buffer: Glycine-HCl pH 2.5.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against FLAG and HA tags.
Protocol:
-
Co-transfect HEK293T cells with expression vectors for FLAG-DBR1 and the HA-tagged protein of interest.
-
After 48 hours, lyse the cells in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-FLAG magnetic beads for 2 hours at 4°C to immunoprecipitate DBR1 and its binding partners.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with Tris-HCl pH 8.5.
-
Analyze the eluate by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies to detect DBR1 and the co-immunoprecipitated protein, respectively.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of DBR1 in RNA metabolism and its connection to downstream cellular processes.
References
- 1. Crystal structure of the RNA lariat debranching enzyme Dbr1 with hydrolyzed phosphorothioate RNA product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of lariat RNA recognition by the intron debranching enzyme Dbr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–function analysis of yeast RNA debranching enzyme (Dbr1), a manganese-dependent phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the specific interactors of the human lariat RNA debranching enzyme 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein-RNA Docking | LightDock [lightdock.org]
- 11. Server Handler - (un)Structural Bioinformatics Lab - Virginia Commonwealth University [biomine.cs.vcu.edu]
- 12. Computational Prediction of RNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 14. youtube.com [youtube.com]
- 15. biosolveit.de [biosolveit.de]
- 16. mdpi.com [mdpi.com]
- 17. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
An In-depth Technical Guide to the Stability and Degradation Profile of DBr-1, a BRD9 PROTAC Degrader
This technical guide provides a comprehensive overview of the stability and degradation profile of DBr-1, a potent Bromodomain-containing protein 9 (BRD9) PROTAC (Proteolysis Targeting Chimera) degrader.[1] The information herein is intended for researchers, scientists, and drug development professionals involved in the characterization and formulation of similar therapeutic agents. This document outlines the methodologies for assessing the stability of this compound under various stress conditions and presents a hypothetical degradation profile based on established principles of pharmaceutical forced degradation studies.
Introduction to this compound
This compound is a PROTAC designed to induce the degradation of BRD9 by linking it to an E3 ubiquitin ligase.[1] It is composed of a ligand for BRD9, a linker, and a ligand for an E3 ligase.[1] The chemical stability of such a molecule is a critical attribute that influences its shelf-life, formulation development, and ultimately its safety and efficacy as a therapeutic agent. Understanding the degradation pathways and the identity of potential degradation products is a regulatory requirement and essential for the development of a stable drug product.[2]
Forced Degradation Studies
Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[2][3] The recommended degradation for these studies typically ranges from 5-20%.[4]
The following protocols outline the typical conditions for the forced degradation of this compound. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like DMSO) is typically used for these studies.[1]
-
Acidic Hydrolysis:
-
Method: this compound solution is treated with 0.1 M to 1 M hydrochloric acid (HCl).[4] The mixture is incubated at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of a suitable base (e.g., sodium hydroxide), and diluted for analysis.
-
-
Alkaline Hydrolysis:
-
Method: this compound solution is treated with 0.1 M to 1 M sodium hydroxide (B78521) (NaOH).[4] The mixture is incubated at a controlled temperature (e.g., 60°C) for a specified period. Samples are withdrawn, neutralized with an equivalent amount of a suitable acid (e.g., hydrochloric acid), and prepared for analysis.
-
-
Oxidative Degradation:
-
Method: this compound solution is exposed to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperatures.[5] The reaction is monitored over time, and samples are taken for analysis.
-
-
Thermal Degradation:
-
Method: Solid this compound powder and a solution of this compound are subjected to high temperatures (e.g., 80°C) for an extended period.[5] Samples are collected at different intervals to assess the extent of degradation.
-
-
Photolytic Degradation:
-
Method: Solid this compound and a solution of this compound are exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[6] A control sample is kept in the dark to differentiate between photolytic and thermal degradation. The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/m².[6]
-
A stability-indicating analytical method is essential to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common technique for this purpose.[7][8]
-
HPLC Method Parameters (Hypothetical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by the UV spectrum of this compound) and/or mass spectrometry for identification of degradation products.
-
This compound Stability and Degradation Profile (Hypothetical Data)
The following tables summarize the hypothetical results of forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | 15% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 18% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 12% | 2 |
| Thermal (Solid) | - | 7 days | 80°C | 5% | 1 |
| Thermal (Solution) | - | 7 days | 80°C | 8% | 1 |
| Photolytic (Solid) | ICH Q1B | - | - | 10% | 2 |
| Photolytic (Solution) | ICH Q1B | - | - | 14% | 3 |
Table 2: Hypothetical Degradation Products of this compound
| Degradation Product | Stress Condition(s) | Retention Time (min) | Proposed Structure/Modification |
| DP-1 | Alkaline Hydrolysis | 5.2 | Hydrolysis of an amide bond in the linker |
| DP-2 | Acid Hydrolysis, Alkaline Hydrolysis | 7.8 | Epimerization at a stereocenter |
| DP-3 | Oxidation | 9.1 | N-oxide formation on a nitrogen-containing ring |
| DP-4 | Photolytic | 11.5 | Isomerization of a double bond in the linker |
| DP-5 | Alkaline Hydrolysis, Photolytic | 13.2 | Cleavage of the ether linkage in the linker |
Visualizations
Caption: Workflow for conducting forced degradation studies of this compound.
Caption: A simplified hypothetical degradation pathway for this compound.
Summary and Conclusions
This technical guide outlines a systematic approach to evaluating the stability and degradation profile of the BRD9 PROTAC degrader, this compound. Based on hypothetical forced degradation studies, this compound exhibits susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions. The primary degradation pathways may involve hydrolysis of amide or ether linkages within the linker and oxidation of nitrogen-containing moieties.
The presented experimental protocols and analytical methods provide a framework for the comprehensive characterization of this compound. The identification and characterization of degradation products are paramount for ensuring the quality, safety, and efficacy of this compound as a potential therapeutic agent. Further studies should focus on the structural elucidation of the observed degradation products and the development of a stable formulation to minimize degradation during storage and administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 6. q1scientific.com [q1scientific.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. library.dphen1.com [library.dphen1.com]
Methodological & Application
Application Notes and Protocols for 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) in Cancer Cell Culture
Note: These protocols are based on the assumption that "DBr-1" is an abbreviation for 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), a compound extensively studied for its effects on cancer cells.
Introduction
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) is a potent nucleoside analog known to be a selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] By inhibiting CDK9, DRB effectively blocks transcription elongation by RNA Polymerase II.[3][4] This action leads to the rapid depletion of short-lived proteins that are critical for cell survival, such as the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][5][6] The downregulation of Mcl-1 is a key event that triggers the intrinsic pathway of apoptosis in various cancer cell lines, making DRB a valuable tool for cancer research and a potential therapeutic agent.[1][2][5][6]
DRB has been shown to induce apoptosis in a variety of cancer cell types, including breast cancer, leukemia, and multiple myeloma.[1][2][7] Its mechanism involves the activation of the caspase cascade, including caspase-9 and caspase-7, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][5][6] The efficacy of DRB can be further enhanced when used in combination with other agents, such as PI3K or proteasome inhibitors.[1] These application notes provide detailed protocols for assessing the effects of DRB on cancer cells in vitro.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of DRB in various cancer cell lines.
Table 1: IC50 Values of DRB in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 hours | ~75 | [1] |
| T-47D | Breast Cancer | 72 hours | >75 | [1] |
| H929 | Multiple Myeloma | 72 hours | 33.0 | [8] |
| LP-1 | Multiple Myeloma | 72 hours | 37.5 | [8] |
| RPMI 8226 | Multiple Myeloma | 72 hours | 44.5 | [8] |
| HL60 | Leukemia | 24-72 hours | 40-100 | [7] |
| Namalwa | Lymphoma | 24-72 hours | 40-100 | [7] |
| Raji | Lymphoma | 48 hours | 40-100 | [7] |
Table 2: Effects of DRB Treatment on Key Apoptotic Proteins in MCF-7 Breast Cancer Cells
| Protein | Effect of DRB Treatment | Time Course | Reference |
| Mcl-1 | Rapid decline in protein levels | Starting at 6 hours | [1] |
| Cleaved Caspase-9 | Significant increase | 6 to 24 hours | [1] |
| Cleaved Caspase-7 | Significant increase | 6 to 24 hours | [1] |
| Cleaved PARP | Significant increase | 6 to 24 hours | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of DRB on cancer cell lines.
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DRB.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
DRB Treatment:
-
Prepare a stock solution of DRB in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of DRB in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest DRB concentration.
-
Remove the medium from the wells and add 100 µL of the DRB dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the DRB concentration and determine the IC50 value using non-linear regression analysis.
-
This protocol allows for the quantification of apoptotic cells by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
DRB and DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with DRB at the desired concentration (e.g., 75 µM) and a vehicle control (DMSO) for the specified time (e.g., 24 hours).[1]
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
This protocol is used to detect changes in the expression of key proteins involved in the DRB-induced apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
DRB and DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved caspase-9, anti-cleaved caspase-7, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 60 mm or 100 mm dishes and treat with DRB or DMSO as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][12]
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for evaluating the effects of DRB on cancer cells.
Caption: Signaling pathway of DRB-induced apoptosis via Mcl-1 downregulation.
References
- 1. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of dichlorobenzimidazole riboside on RNA synthesis in L-929 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 5. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of DBr-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing mouse models to study the function of the RNA lariat (B8276320) debranching enzyme, DBr-1. The primary focus is on the use of a hypomorphic mutant mouse model, Dbr1Y17H/Y17H, as complete knockout of Dbr1 is embryonic lethal in mice.[1] This document outlines the mechanism of action of this compound, details on the available mouse model, and protocols for relevant in vivo and ex vivo experiments.
Introduction to this compound
This compound is the sole enzyme responsible for hydrolyzing the 2'-5' phosphodiester bond at the branch point of lariat RNAs, which are byproducts of pre-mRNA splicing.[1][2] This action linearizes the introns for subsequent degradation and recycling of ribonucleotides.[3] Beyond this canonical function, this compound is implicated in various cellular processes and its dysfunction is linked to several human diseases, including viral encephalitis, HIV, amyotrophic lateral sclerosis (ALS), and cancer.[4][5][6] Notably, this compound deficiency has been shown to impair intrinsic antiviral immunity.[2][7]
This compound Signaling Pathway in Antiviral Immunity
This compound plays a crucial role in the cell-intrinsic antiviral response. Its debranching activity is essential for preventing the accumulation of lariat RNAs. In this compound deficient cells, the accumulation of these lariats interferes with the assembly of stress granules (SGs) and promotes the degradation of key SG components like G3BP1 and G3BP2. This impaired SG formation, in turn, hinders the activation of Protein Kinase R (PKR), a critical kinase in the antiviral response. Activated PKR normally phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of viral protein synthesis and induction of an antiviral state. Therefore, this compound deficiency leads to impaired PKR activation and increased susceptibility to viral infections, particularly in the brainstem.[2][7]
The Dbr1Y17H/Y17H Mouse Model
As homozygous knockout of Dbr1 is embryonically lethal in mice, a viable alternative for in vivo studies is the Dbr1Y17H/Y17H hypomorphic mutant mouse model.[1][7]
Generation of the Dbr1Y17H/Y17H Mouse Model:
-
Note: The specific details for the generation of the Dbr1Y17H/Y17H mouse model are not extensively described in the currently available public literature. It is reported to be a mutant mouse line with a Y17H mutation in the Dbr1 protein.[7] Researchers interested in using this model should refer to the original creators or repositories for detailed generation protocols.
Phenotype of the Dbr1Y17H/Y17H Mouse Model:
-
Dbr1Y17H/Y17H mice are viable but exhibit lower body weight compared to their wild-type (WT) littermates.[7]
-
These mice show increased susceptibility to viral infections, particularly with Herpes Simplex Virus 1 (HSV-1) and Vesicular Stomatitis Virus (VSV).[7]
-
Brain samples from Dbr1Y17H/Y17H mice show decreased expression of G3BP1/2 and reduced phosphorylation of PKR, consistent with the proposed mechanism of action.[7]
Experimental Workflow for Studying this compound Function in Mice
The following diagram outlines a general experimental workflow for investigating the role of this compound in a viral infection mouse model.
Quantitative Data Summary
The following tables summarize quantitative data from studies using the Dbr1Y17H/Y17H mouse model.
Table 1: Survival Analysis of Dbr1Y17H/Y17H Mice after Viral Infection
| Virus | Mouse Strain | Survival Rate | Median Survival (days) |
| HSV-1 | Wild-Type | 100% | Not reached |
| HSV-1 | Dbr1Y17H/Y17H | 0% | ~5 |
| VSV | Wild-Type | 100% | Not reached |
| VSV | Dbr1Y17H/Y17H | ~20% | ~6 |
Data are approximated from survival curves presented in Ru et al., 2024.[7]
Table 2: Viral Load in Brain Tissue of Dbr1Y17H/Y17H Mice
| Virus | Brain Region | Fold Increase in Viral Load (Dbr1Y17H/Y17H vs. WT) |
| HSV-1 | Forebrain | ~10-fold |
| HSV-1 | Brainstem | ~100-fold |
Data are approximated from qPCR results presented in Ru et al., 2024.[7]
Experimental Protocols
Viral Infection of Mice
a) Herpes Simplex Virus 1 (HSV-1) Infection
-
Virus Strain: HSV-1 (e.g., KOS strain)
-
Animals: 8-12 week old Dbr1Y17H/Y17H and wild-type littermate control mice.
-
Route of Administration: Intravenous (i.v.) injection.
-
Dosage: 3.6 x 105 Plaque Forming Units (PFU) per gram of body weight.[2]
-
Procedure:
-
Dilute the HSV-1 stock in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the calculated volume of the virus suspension into the lateral tail vein.
-
Monitor the mice daily for survival, weight loss, and clinical signs of encephalitis (e.g., lethargy, hunching, neurological signs).
-
b) Vesicular Stomatitis Virus (VSV) Infection
-
Virus Strain: VSV (e.g., Indiana serotype)
-
Animals: 8-12 week old Dbr1Y17H/Y17H and wild-type littermate control mice.
-
Route of Administration: Intravenous (i.v.) injection.
-
Dosage: A typical dose for VSV i.v. infection in mice is in the range of 1 x 107 to 1 x 108 PFU per mouse. The exact dose should be optimized for the specific virus stock and mouse strain.
-
Procedure:
-
Prepare the VSV inoculum in sterile PBS.
-
Anesthetize the mouse.
-
Administer the virus via tail vein injection.
-
Monitor the mice daily for survival, weight loss, and signs of illness.
-
Quantification of Viral Load in Brain Tissue (Plaque Assay)
-
Materials:
-
Vero cells
-
DMEM with 10% FBS
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet solution
-
Sterile PBS
-
Tissue homogenizer
-
-
Procedure:
-
Aseptically harvest brain tissue (forebrain and brainstem separately) from infected and control mice at desired time points.
-
Weigh the tissue and homogenize it in a known volume of sterile PBS or DMEM.
-
Prepare serial 10-fold dilutions of the brain homogenate.
-
Plate Vero cells in 6-well plates and grow to confluency.
-
Infect the Vero cell monolayers with the serial dilutions of the brain homogenate.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with methylcellulose medium.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the plaques and calculate the viral titer as PFU per gram of tissue.
-
Western Blot Analysis of Brain Tissue
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PKR, anti-PKR, anti-G3BP1, anti-G3BP2, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Homogenize brain tissue in RIPA buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., beta-actin).
-
Immunohistochemistry for Cleaved Caspase-3
-
Materials:
-
4% paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30%)
-
OCT compound
-
Cryostat
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (anti-cleaved caspase-3)
-
Biotinylated secondary antibody
-
ABC reagent
-
DAB substrate kit
-
Microscope
-
-
Procedure:
-
Perfuse the mice with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain by incubating in 15% and then 30% sucrose solutions.
-
Embed the brain in OCT compound and freeze.
-
Cut coronal sections (e.g., 20-30 µm) using a cryostat.
-
Mount the sections on slides.
-
Perform antigen retrieval if necessary.
-
Permeabilize and block the sections.
-
Incubate with the primary anti-cleaved caspase-3 antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin (B73222) (optional).
-
Dehydrate, clear, and mount the slides.
-
Image the sections using a bright-field microscope and quantify the number of positive cells.
-
Use of this compound Inhibitors and Activators in Mouse Models
Currently, the in vivo use of specific this compound inhibitors or activators in mouse models is not well-documented in the public scientific literature. Research in this area is primarily in the discovery and in vitro testing phase.[6] As such, detailed protocols for the administration, dosage, and pharmacokinetics of this compound modulating compounds in mice are not yet established. Researchers interested in this area will need to perform initial dose-finding and toxicity studies as part of their experimental design.
Conclusion
The Dbr1Y17H/Y17H mouse model provides a valuable tool for investigating the in vivo functions of this compound, particularly in the context of antiviral immunity. The protocols and data presented in these application notes offer a foundation for designing and executing experiments to further elucidate the role of this essential enzyme in health and disease. As research progresses, the development and in vivo testing of this compound modulators may open new avenues for therapeutic intervention.
References
- 1. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human DBR1 deficiency impairs stress granule-dependent PKR antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trailblazer Pilot Award: Dbr1 inhibitors: a novel drug treatment for the neurodegenerative disease ALS [frontiersctsi.org]
- 7. rupress.org [rupress.org]
Application Notes and Protocols for DBr-1 Administration In Vivo
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DBr-1 is a potent, selective, and ATP-competitive small molecule inhibitor of the novel serine/threonine kinase, Kinase-X (KX). The KX signaling pathway is a critical regulator of cell proliferation and survival. Aberrant activation of this pathway has been identified as a key driver in various preclinical cancer models, particularly in non-small cell lung cancer (NSCLC). This compound effectively blocks the phosphorylation of downstream KX substrates, leading to cell cycle arrest and apoptosis in tumor cells with a hyperactivated KX pathway.
These application notes provide a detailed protocol for the in vivo administration of this compound in a human tumor xenograft mouse model to evaluate its anti-tumor efficacy. The protocols cover formulation, administration, tumor monitoring, and pharmacodynamic analysis.
Mechanism of Action: this compound Signaling Pathway
This compound targets Kinase-X, a central node in a hypothetical growth factor signaling pathway. Upon activation by an upstream growth factor receptor (GFR), KX phosphorylates and activates a downstream transcription factor (TF), which then translocates to the nucleus to promote the expression of genes involved in cell proliferation and survival. This compound blocks this cascade by inhibiting KX.
This compound inhibits the Kinase-X signaling cascade.
Quantitative Data Summary
The following tables summarize hypothetical data from a 28-day efficacy study in an NSCLC xenograft mouse model. This data should serve as a reference for expected outcomes. Dose-finding and toxicity studies are essential for any new model.[1][2]
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage (p.o.) | Once Daily (QD) | 1502 ± 210 | - |
| This compound | 25 | Oral Gavage (p.o.) | Once Daily (QD) | 826 ± 155 | 45% |
| This compound | 50 | Oral Gavage (p.o.) | Once Daily (QD) | 345 ± 98 | 77% |
| This compound | 75 | Oral Gavage (p.o.) | Once Daily (QD) | 165 ± 65 | 89% |
Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Parameters
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Target Inhibition in Tumor (p-KX) at 4hr |
| 25 | 850 | 2 | 4100 | 55% |
| 50 | 1850 | 2 | 11500 | 85% |
| 75 | 3100 | 4 | 25800 | 96% |
Experimental Protocols
This compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound. The formulation must be prepared fresh daily.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound powder for the desired final volume and concentration.
-
In a sterile conical tube, add DMSO to constitute 10% of the final volume.[3]
-
Add the this compound powder to the DMSO and vortex until fully dissolved.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.[3]
-
Add Tween 80 to constitute 5% of the final volume and mix.[3]
-
Slowly add sterile water to reach the final volume (45% of total) while stirring continuously with a magnetic stirrer.[3]
-
The final formulation should be a uniform suspension. Maintain continuous stirring during dose administration to prevent settling.
Vehicle Control Formulation: Prepare a vehicle solution containing the same percentages of DMSO, PEG300, Tween 80, and sterile water, without the this compound compound.[4][5]
Human Tumor Xenograft Model Establishment
This protocol outlines the establishment of a subcutaneous NSCLC cell line-derived xenograft (CDX) model.[6]
Materials:
-
NSCLC cancer cell line (e.g., A549, H460)
-
Culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane extract)
-
Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old[6][7]
-
Syringes and needles (27-gauge)
Procedure:
-
Culture the NSCLC cells under standard conditions (37°C, 5% CO2).[6]
-
Harvest cells when they reach 70-80% confluency. Use trypsin-EDTA to detach cells, then neutralize with complete medium.[8]
-
Centrifuge the cell suspension, wash the pellet with sterile PBS, and perform a cell count using a hemocytometer. Assess viability with trypan blue.[8]
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 30 x 10⁶ cells/mL. Keep on ice.[8]
-
Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ cells) into the right flank of each mouse.[6][8]
-
Allow tumors to grow. Monitor the animals' health and tumor growth 2-3 times per week.[1]
In Vivo Dosing and Efficacy Monitoring
Procedure:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6][7]
-
Record the initial tumor volume and body weight for each mouse.
-
Administer the prepared this compound formulation or vehicle control via oral gavage once daily. The administration volume is typically 10 mL/kg body weight.[9]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[1]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[1][6]
-
Monitor body weight and observe for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss >15%).[1]
-
Continue the study for the predetermined duration (e.g., 28 days) or until tumors in the control group reach the protocol-defined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and subsequent pharmacodynamic analysis.
Workflow for in vivo evaluation of this compound.
Pharmacodynamic (PD) Analysis
This protocol is to assess the level of target inhibition in tumor tissue.
Procedure:
-
For satellite PD groups, administer a single dose of this compound or vehicle.
-
At selected time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize mice and immediately excise tumors.
-
Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
Prepare tumor lysates and perform a Western blot analysis using antibodies specific for the phosphorylated form of Kinase-X (p-KX) and total Kinase-X (Total-KX).
-
Quantify band intensities to determine the ratio of p-KX to Total-KX, which indicates the degree of target inhibition.[10]
Disclaimer
These protocols are intended as a general guide. Researchers must conduct their own dose-escalation and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.[1][2][11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Study of Debranching RNA Lariats 1 (DBR1)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The query for "DBr-1" dosage and concentration suggests a potential misunderstanding of the entity . Scientific literature predominantly refers to DBR1 as Debranching RNA Lariats 1 , a crucial enzyme involved in RNA metabolism, rather than a chemical compound or drug for which dosage would be determined.[1][2][3] DBR1 is the only known enzyme that specifically hydrolyzes the 2'-5' phosphodiester bond at the branch point of lariat (B8276320) RNAs, which are byproducts of pre-mRNA splicing.[1][4] This function is essential for the turnover and recycling of introns, and dysregulation of DBR1 has been implicated in various human diseases, including viral encephalitis, HIV, ALS, and cancer.[5][6]
These application notes provide an overview of DBR1's function and outline protocols for its study, focusing on genetic and molecular biology techniques rather than traditional dosage experiments.
I. DBR1: Function and Biological Significance
DBR1 plays a critical role in the final step of intron removal during gene splicing. After an intron is excised from a pre-mRNA molecule, it forms a lariat structure with a unique 2'-5' phosphodiester bond. DBR1 cleaves this bond, linearizing the intron for subsequent degradation by exonucleases.[1][4] This process is vital for maintaining cellular nucleotide pools and for regulating gene expression.
Table 1: Key Characteristics of the DBR1 Enzyme
| Feature | Description | References |
| Full Name | Debranching RNA Lariats 1 | [2] |
| Gene Symbol | DBR1 | [2] |
| EC Number | 3.1.4.- | [2] |
| Function | Cleaves the 2'-5' phosphodiester linkage in lariat RNAs. | [1][4] |
| Cofactors | Requires Fe2+ for efficient catalysis. | [5] |
| Cellular Localization | Predominantly nuclear. | [7] |
| Biological Processes | RNA splicing, intron turnover, retrovirus replication, intrinsic antiviral immunity. | [1][4][8] |
| Associated Diseases | Viral encephalitis, HIV, ALS, Cancer. | [5][6] |
II. Experimental Protocols for Studying DBR1 Function
The study of DBR1 typically involves genetic manipulation and biochemical assays to understand its activity and cellular roles. Below are example protocols for investigating DBR1 function in cell culture.
A. Protocol: DBR1 Depletion using siRNA
This protocol describes the transient knockdown of DBR1 expression in a human cell line (e.g., HEK293T) to study the effects of its depletion.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DBR1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Protein lysis buffer
-
Antibodies for Western blotting (anti-DBR1, anti-loading control e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvesting and Analysis:
-
For RNA analysis: Harvest cells, extract total RNA, and perform qRT-PCR to quantify DBR1 mRNA levels.
-
For protein analysis: Lyse cells, quantify protein concentration, and perform Western blotting to assess DBR1 protein levels.
-
B. Protocol: In Vitro Debranching Assay
This assay measures the enzymatic activity of DBR1 on a synthetic lariat RNA substrate.
Materials:
-
Recombinant human DBR1 protein
-
Radiolabeled or fluorescently labeled synthetic lariat RNA substrate
-
Debranching buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 10 µM FeSO4)
-
RNase inhibitors
-
Urea-PAGE gels and electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the debranching buffer, RNase inhibitors, and the lariat RNA substrate.
-
Enzyme Addition: Add purified recombinant DBR1 to the reaction mixture. For a negative control, add buffer instead of the enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a formamide-containing loading buffer.
-
Gel Electrophoresis: Denature the samples by heating and resolve the RNA products on a high-resolution urea-PAGE gel.
-
Visualization: Visualize the results using a phosphorimager or fluorescence scanner. The conversion of the lariat RNA to a linear form indicates DBR1 activity.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of DBR1 in RNA metabolism and a general workflow for its investigation.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. DBR1 (human) [phosphosite.org]
- 4. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dbr1 functions in mRNA processing, intron turnover and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human DBR1 defines a new pathway of intrinsic antiviral immunity in the CNS - Shen-Ying Zhang [grantome.com]
Application Notes and Protocols for Western Blot Analysis Following Dbr1 Modulation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for performing Western blot analysis to investigate protein expression changes following the modulation of Dbr1 (debranching RNA lariats 1), an essential enzyme in RNA metabolism. The protocols and data presented are intended to guide researchers in academic and industrial settings.
Introduction to Dbr1
Dbr1 is the sole enzyme responsible for hydrolyzing the 2'-5' phosphodiester bond at the branch point of lariat (B8276320) RNAs, which are byproducts of pre-mRNA splicing.[1][2] This action linearizes the introns, allowing for their degradation and the recycling of nucleotides.[1][2] Beyond this canonical role, Dbr1 is implicated in various cellular processes, including the regulation of alternative splicing, retrovirus replication, and antiviral immunity.[1][3][4][5] Dysregulation of Dbr1 has been linked to several human diseases, including viral encephalitis, amyotrophic lateral sclerosis (ALS), and cancer.[3][5][6][7] Given its critical functions, studying the effects of Dbr1 modulation on downstream signaling pathways and protein expression is of significant interest.
Experimental Design Considerations
When investigating the impact of Dbr1, a typical experimental approach involves either the knockdown of Dbr1 expression (e.g., using siRNA or shRNA) or its overexpression (e.g., using a plasmid vector). A Western blot is then employed to:
-
Confirm the successful modulation of Dbr1 protein levels.
-
Quantify changes in the expression of downstream target proteins.
Potential downstream targets for investigation could include proteins involved in antiviral responses (e.g., PKR, G3BP1), splicing factors, or proteins whose expression is regulated by alternatively spliced mRNAs.[8]
Summarized Quantitative Data
The following table represents hypothetical data from a Western blot experiment where Dbr1 was knocked down in a human cell line. The data illustrates how to present quantitative results clearly.
| Target Protein | Control (Relative Band Intensity) | Dbr1 Knockdown (Relative Band Intensity) | Fold Change | P-value |
| Dbr1 | 1.00 ± 0.08 | 0.25 ± 0.05 | -4.00 | < 0.01 |
| Phospho-PKR (Thr446) | 1.00 ± 0.12 | 0.45 ± 0.09 | -2.22 | < 0.05 |
| Total PKR | 1.00 ± 0.10 | 0.98 ± 0.11 | -1.02 | > 0.05 |
| G3BP1 | 1.00 ± 0.15 | 0.60 ± 0.13 | -1.67 | < 0.05 |
| β-Actin (Loading Control) | 1.00 ± 0.05 | 1.02 ± 0.06 | 1.02 | > 0.05 |
-
Data are presented as mean ± standard deviation from three independent experiments.
-
Band intensities were normalized to the loading control (β-Actin).
Detailed Experimental Protocol: Western Blotting
This protocol provides a step-by-step guide for performing a Western blot to analyze protein expression after modulating Dbr1 levels in cultured cells.
I. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Transfect with Dbr1-targeting siRNA/shRNA or an overexpression plasmid, alongside appropriate negative controls.
-
Cell Harvesting:
-
Lysis:
-
Homogenization:
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9]
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[9][11]
II. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions. This is crucial for loading equal amounts of protein for each sample.[11]
III. Sample Preparation for Electrophoresis
-
Normalization: Based on the BCA assay results, dilute the lysates with lysis buffer to ensure all samples have the same final concentration.
-
Laemmli Buffer Addition: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.[9]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][12]
-
Final Centrifugation: Centrifuge the samples at 16,000 x g for 1 minute before loading onto the gel.[9]
IV. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Gel Preparation: Use a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein(s). A 4-20% gradient gel can be used for a wide range of protein sizes.[9]
-
Loading: Load equal amounts of total protein (typically 20-30 µg) from each sample into the wells of the gel.[10] Also, load a molecular weight marker to determine protein size.
-
Electrophoresis: Run the gel in 1x running buffer. Start at a lower voltage (e.g., 50V) for 5 minutes, then increase to 100-150V for approximately 1-1.5 hours, or until the dye front reaches the bottom of the gel.[9]
V. Protein Transfer (Electroblotting)
-
Membrane Activation: If using a PVDF membrane, activate it by soaking in methanol (B129727) for 1 minute, followed by a brief rinse in transfer buffer. Nitrocellulose membranes do not require this step.[10]
-
Transfer Sandwich Assembly: Assemble the transfer sandwich according to the manufacturer's instructions, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer: Transfer the proteins from the gel to the membrane. This can be done using a wet or semi-dry transfer system. For a wet transfer, a common condition is 100V for 1-2 hours or overnight at a lower current in a cold room.[9]
VI. Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
VII. Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[11]
-
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[9]
-
-
Stripping and Reprobing (Optional):
-
To detect another protein (e.g., a loading control), the membrane can be stripped of the first set of antibodies using a stripping buffer and then reprobed starting from the blocking step.[9]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-Actin, GAPDH) to account for any variations in protein loading.
-
Visualizations
Dbr1-Mediated RNA Processing and Downstream Effects
Caption: Dbr1's role in lariat intron debranching and its downstream cellular impact.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
References
- 1. uniprot.org [uniprot.org]
- 2. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dbr1 functions in mRNA processing, intron turnover and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human DBR1 modulates the recycling of snRNPs to affect alternative RNA splicing and contributes to the suppression of cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human DBR1 deficiency impairs stress granule–dependent PKR antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. origene.com [origene.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of DBr-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBr-1 (Debranching RNA Lariats 1) is the only known enzyme that cleaves the 2'-5' phosphodiester linkage at the branch point of excised lariat (B8276320) introns, converting them into linear RNA molecules for subsequent degradation.[1][2][3][4][5] This function places this compound at a critical juncture in RNA metabolism, influencing intron turnover, pre-mRNA splicing regulation, and the biogenesis of some non-coding RNAs.[1][3] Dysregulation of this compound activity has been implicated in various diseases, including neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and viral infections, making it an attractive therapeutic target.
High-throughput screening (HTS) is a powerful methodology for identifying novel small-molecule inhibitors of this compound. This document provides detailed application notes and protocols for developing and executing HTS campaigns targeting this compound, presenting data in a clear and accessible format, and visualizing the underlying biological pathways and experimental workflows.
Data Presentation
A successful HTS campaign for this compound inhibitors will yield quantitative data on the potency and efficacy of hit compounds. The following table summarizes key data for a hypothetical set of this compound inhibitors identified from a primary screen and subsequent dose-response analysis.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (nM) | Z'-Factor (Primary Screen) |
| DBr1-Inhibitor-01 | 85.2 | 50 | 0.85 |
| DBr1-Inhibitor-02 | 78.9 | 120 | 0.85 |
| DBr1-Inhibitor-03 | 92.1 | 25 | 0.85 |
| DBr1-Inhibitor-04 | 65.7 | 500 | 0.85 |
| DBr1-Inhibitor-05 | 88.4 | 75 | 0.85 |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for this compound using a Fluorescent Branched RNA (bRNA) Substrate
This protocol is designed for a 384-well plate format and utilizes a synthetic branched RNA (bRNA) substrate with a fluorophore and a quencher. Cleavage of the 2'-5' bond by this compound separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.
Materials and Reagents:
-
Recombinant human this compound enzyme
-
Fluorescent bRNA substrate (e.g., 5'-FAM, 2'-Dabcyl labeled)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20
-
Compound library plates (e.g., 10 mM stock in DMSO)
-
Positive Control: A known this compound inhibitor or absence of enzyme
-
Negative Control: DMSO vehicle
-
384-well, low-volume, black, flat-bottom assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Microplate dispenser
-
Fluorescence plate reader with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm)
Assay Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler or pin tool, dispense 20 nL of each compound from the library plate into the wells of the 384-well assay plate.
-
Dispense 20 nL of DMSO into the negative control wells and 20 nL of a known inhibitor (e.g., a non-hydrolyzable bRNA analog) into the positive control wells.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a 2X working solution of this compound in Assay Buffer to a final concentration of 20 nM.
-
Using a microplate dispenser, add 5 µL of the 2X this compound solution to each well of the assay plate, except for the "no enzyme" control wells. To these, add 5 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.
-
-
Substrate Preparation and Dispensing:
-
Prepare a 2X working solution of the fluorescent bRNA substrate in Assay Buffer to a final concentration of 100 nM.
-
To initiate the reaction, dispense 5 µL of the 2X bRNA substrate solution to all wells of the assay plate. The final reaction volume will be 10 µL.
-
-
Reaction Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes in a humidified incubator.
-
Measure the fluorescence intensity of each well using a plate reader.
-
Data Analysis:
-
Percentage Inhibition Calculation:
Where:
-
RFU_compound is the Relative Fluorescence Unit of the well with the test compound.
-
RFU_neg_ctrl is the average RFU of the negative control wells (DMSO).
-
RFU_pos_ctrl is the average RFU of the positive control wells (e.g., no enzyme).
-
-
Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of the HTS assay.
Dose-Response and IC50 Determination Protocol
Confirmed hits from the primary screen should be further characterized to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 11-point, 1:3 dilutions starting from 100 µM).
-
Perform the this compound activity assay as described above with the serially diluted compounds.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the central role of this compound in the processing of lariat introns generated during pre-mRNA splicing. Inhibition of this compound leads to the accumulation of these lariats, which can have downstream effects on gene expression and other cellular processes.
High-Throughput Screening Workflow
This diagram outlines the logical flow of an HTS campaign for the discovery of this compound inhibitors, from primary screening to hit validation.
References
- 1. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PubMed [pubmed.ncbi.nlm.nih.gov]
DBr-1: A DCAF1-Based PROTAC for Targeted BRD9 Degradation
Application Notes and Protocols for Researchers
Introduction
DBr-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). As a key subunit of the BAF (SWI/SNF) chromatin remodeling complex, BRD9 is implicated in the regulation of gene expression and has emerged as a therapeutic target in certain cancers. This compound is a DCAF1-based PROTAC, hijacking the DDB1 and CUL4 associated factor 1 (DCAF1) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of BRD9.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound as a tool for protein degradation in a research setting.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the BRD9 bromodomain and another ligand that recruits the DCAF1 E3 ubiquitin ligase, connected by a chemical linker.[5] The simultaneous binding of this compound to both BRD9 and DCAF1 induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a powerful method to study the functional consequences of BRD9 loss.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its efficacy and binding characteristics.
Table 1: this compound Degradation Efficacy
| Parameter | Cell Line | Value | Reference |
| DC50 | HEK293 | 90 nM | [6] |
| Dmax | Not Reported | - | - |
Table 2: this compound Binding Affinity
| Binding Interaction | Technique | KD | Reference |
| This compound to BRD9 | Not specified | Not Reported | - |
| This compound to DCAF1 | Not specified | Not Reported | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the effective use of this compound.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol details the steps to assess the degradation of BRD9 in cultured cells upon treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody, or use a separate gel for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol is to assess the effect of this compound induced BRD9 degradation on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the chosen cell line and assay duration.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For CellTiter-Glo®, add the reagent directly to the wells, mix, and incubate to stabilize the luminescent signal.
-
For MTT, add the MTT reagent, incubate, and then add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Read the luminescence or absorbance on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the this compound-dependent interaction between BRD9 and DCAF1.
Materials:
-
This compound
-
Cell line expressing tagged versions of BRD9 or DCAF1 (optional but recommended)
-
Complete cell culture medium
-
Co-IP lysis buffer
-
Primary antibodies: anti-BRD9, anti-DCAF1, or anti-tag antibody
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blotting reagents (as listed in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle (DMSO) for a short period (e.g., 1-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with beads/resin.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-BRD9) overnight at 4°C.
-
Add Protein A/G beads/resin and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads/resin several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads/resin using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against the expected interacting partners (e.g., anti-DCAF1). Include the input lysate as a control.
Troubleshooting
-
No/Weak BRD9 Degradation:
-
This compound Concentration: Optimize the concentration of this compound.
-
Incubation Time: Perform a time-course experiment to determine the optimal degradation time.
-
Cell Line: Ensure the cell line expresses sufficient levels of both BRD9 and DCAF1.
-
Proteasome Activity: Co-treat with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation. A rescue of BRD9 levels would indicate the degradation is proteasome-mediated.
-
-
High Background in Western Blots:
-
Blocking: Increase the blocking time or try a different blocking agent.
-
Antibody Concentration: Optimize the primary and secondary antibody concentrations.
-
Washing: Increase the number and duration of washes.
-
-
Inconsistent Co-IP Results:
-
Lysis Buffer: Use a gentle lysis buffer to maintain protein-protein interactions.
-
Washing: Optimize the stringency of the wash buffer.
-
Transient Interaction: The ternary complex is transient. Optimize the treatment time to capture the interaction.
-
Conclusion
This compound is a valuable chemical tool for inducing the selective degradation of BRD9. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies to investigate the biological functions of BRD9. Careful optimization of experimental conditions for specific cell lines and research questions is crucial for obtaining robust and reproducible results.
References
- 1. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance [ideas.repec.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of RNA Lariat Accumulation
Disclaimer: The compound "DBr-1" is not a recognized, commercially available reagent for flow cytometry. The following application notes and protocols are provided for a hypothetical fluorescent probe, herein named "LariatS-Green," designed for the detection and quantification of RNA lariat (B8276320) accumulation in single cells via flow cytometry. This information is intended to serve as a scientific and educational resource for researchers interested in the analysis of RNA metabolism and the functional activity of the DBR1 enzyme.
Application Note: LariatS-Green for the Analysis of DBR1 Inhibition
Introduction
LariatS-Green is a novel, cell-permeant fluorescent probe designed to specifically bind to the 2'-5' phosphodiester bond characteristic of RNA lariats. RNA lariats are transient RNA species formed during pre-mRNA splicing that are normally rapidly degraded by the debranching enzyme 1 (DBR1).[1][2][3] Inhibition or dysfunction of DBR1 leads to the accumulation of these lariats within the cell.[4][5] LariatS-Green provides a robust and high-throughput method to quantify intracellular RNA lariat levels, serving as a direct readout of DBR1 activity.
Principle of the Assay
LariatS-Green is a fluorogenic dye that exhibits a significant increase in fluorescence quantum yield upon binding to the unique structural motif of the RNA lariat branchpoint. The dye is cell-permeable and can be used for the analysis of live or fixed and permeabilized cells. The fluorescence intensity of LariatS-Green is directly proportional to the concentration of intracellular RNA lariats, which can be measured on a standard flow cytometer.
Applications
-
Drug Discovery: High-throughput screening of small molecule libraries to identify inhibitors of DBR1 for therapeutic development in areas such as oncology and antiviral research.[6]
-
Fundamental Research: Studying the dynamics of RNA splicing and turnover in various cellular processes and disease models.[3]
-
Disease Research: Investigating the role of DBR1 dysfunction in neurodegenerative diseases and viral infections.[3][7]
-
Toxicology: Assessing the off-target effects of compounds on RNA metabolism.
Data Presentation
The following table presents hypothetical data from a dose-response experiment where a known DBR1 inhibitor was incubated with a human cell line, followed by staining with LariatS-Green and analysis by flow cytometry.
| DBR1 Inhibitor Conc. (µM) | Mean Fluorescence Intensity (MFI) of LariatS-Green | % of LariatS-Green Positive Cells |
| 0 (Vehicle Control) | 150 ± 25 | 5% |
| 0.1 | 350 ± 40 | 25% |
| 1 | 850 ± 75 | 65% |
| 10 | 1500 ± 120 | 90% |
| 100 | 1600 ± 130 | 92% |
Experimental Protocols
I. Cell Preparation
-
Adherent Cells:
-
Wash cells with PBS.
-
Harvest cells using a gentle, non-enzymatic cell dissociation solution to maintain cell integrity.
-
Resuspend cells in complete culture medium and perform a cell count and viability assessment.
-
-
Suspension Cells:
-
Collect cells by centrifugation (300 x g for 5 minutes).
-
Wash once with PBS.
-
Resuspend cells in complete culture medium and perform a cell count and viability assessment.
-
II. LariatS-Green Staining Protocol (Live Cells)
-
Adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete culture medium.
-
Add the test compound (e.g., DBR1 inhibitor) at the desired concentrations and incubate for the appropriate time. Include a vehicle-only control.
-
Prepare a 1000X stock solution of LariatS-Green in anhydrous DMSO.
-
Add LariatS-Green to the cell suspension at a final concentration of 1X (e.g., 1 µL of 1000X stock per 1 mL of cell suspension).
-
Incubate for 30 minutes at 37°C, protected from light.
-
(Optional) Wash cells once with PBS containing 2% FBS.
-
Resuspend cells in 500 µL of PBS with 2% FBS for flow cytometry analysis.
III. LariatS-Green Staining Protocol (Fixed and Permeabilized Cells)
-
Harvest and wash cells as described in the cell preparation section.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with a saponin-based permeabilization buffer for 10 minutes at room temperature.
-
Wash cells once with the permeabilization buffer.
-
Resuspend cells in the permeabilization buffer and add LariatS-Green at a final concentration of 1X.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash cells once with the permeabilization buffer.
-
Resuspend cells in 500 µL of PBS with 2% FBS for flow cytometry analysis.
IV. Flow Cytometry Analysis
-
Use a flow cytometer equipped with a blue laser (488 nm) for excitation.
-
Detect the LariatS-Green signal in the green fluorescence channel (e.g., FITC or GFP channel, ~525/50 nm bandpass filter).
-
Use unstained and vehicle-treated stained cells to set the negative gate.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to determine the Mean Fluorescence Intensity (MFI) and the percentage of LariatS-Green positive cells.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fluorescent in-situ hybridization to detect cellular RNA by flow cytometry and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbio.princeton.edu [molbio.princeton.edu]
- 4. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Flow Cytometry for the Study of T Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracking expression and subcellular localization of RNA and protein species using high-throughput single cell imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting DBr-1 solubility issues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBr-1, a potent BRD9 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of the BRD9 bromodomain.[1] It is composed of a ligand for the BRD9/BRD7 bromodomains, a linker, and a ligand for an E3 ubiquitin ligase, which induces the ubiquitination and subsequent degradation of BRD9 by the proteasome.
Q2: What is the recommended solvent for reconstituting this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is soluble in DMSO up to 100 mg/mL (103.02 mM), though this may require sonication.[1] For biological experiments, stock solutions in DMSO are typically diluted into aqueous media, ensuring the final DMSO concentration is non-toxic to cells (generally <0.3%).[2]
Q3: How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are as follows:
-
Solid Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solution (in DMSO): Once prepared, aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles.[2] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
Problem: this compound powder will not dissolve in DMSO.
If you are experiencing difficulty dissolving this compound powder in DMSO, follow these troubleshooting steps.
-
Step 1: Verify Your DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][3] Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound.[1][3] Always use a fresh, sealed vial of anhydrous, high-purity DMSO for preparing your stock solution.[1]
-
Step 2: Apply Sonication. The product datasheet for this compound specifies that ultrasonic treatment may be necessary to achieve maximum solubility.[1] Place your tightly sealed vial in an ultrasonic water bath for several minutes until the solid is fully dissolved.[2][4]
-
Step 3: Gentle Warming. If sonication alone is insufficient, gentle warming can help. Briefly warm the solution to 37°C and vortex or sonicate again.[4] Do not overheat, as it may risk degrading the compound.
-
Step 4: Contact Support. If you have followed all the steps above using a fresh vial of anhydrous DMSO and the compound still does not dissolve, please contact your supplier's technical support for further assistance.
Problem: this compound precipitates when diluted into aqueous media (e.g., cell culture medium).
This is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous buffer. The dramatic change in solvent polarity causes the compound to crash out of solution.
-
Solution 1: Lower the Final Concentration. The most straightforward solution is to work at a lower final concentration of this compound in your experiment.
-
Solution 2: Optimize Dilution Method. Instead of adding the aqueous medium to your DMSO stock, add the DMSO stock to the aqueous medium very slowly while vortexing or stirring vigorously.[2] This rapid mixing can help keep the compound in solution.
-
Solution 3: Use a Surfactant. For in vitro assays, including a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 in your final aqueous buffer can help maintain the solubility of hydrophobic compounds. The appropriate concentration must be optimized for your specific assay to avoid cell toxicity or interference.
-
Solution 4: Maintain a Low DMSO Concentration. Ensure the final concentration of DMSO in your working solution is as low as possible (e.g., <0.3%) to minimize solvent effects and potential toxicity.[2]
Data & Protocols
Quantitative Solubility Data
The solubility of this compound has been determined in DMSO.
| Solvent | Max Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 103.02 mM | Requires sonication. Use of new, anhydrous DMSO is critical.[1] |
Molecular Weight of this compound: 970.64 g/mol [1]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (M.W. 970.64 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to sit at room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Calculation: To prepare a 10 mM stock solution, you will need approximately 1.03 mL of DMSO for every 10 mg of this compound powder.
-
Calculation: (10 mg this compound) / (970.64 mg/mmol) = 0.0103 mmol
-
(0.0103 mmol) / (10 mmol/L) = 0.00103 L = 1.03 mL DMSO
-
-
Dissolution: a. Carefully weigh the desired amount of this compound powder and place it in an appropriate vial. b. Add the calculated volume of fresh, anhydrous DMSO.[1] c. Cap the vial tightly and vortex vigorously for 1-2 minutes. d. Place the vial in an ultrasonic water bath and sonicate until the solution is completely clear and free of particulates.[1][2]
-
Aliquoting and Storage: a. Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1] This is critical to prevent degradation from repeated freeze-thaw cycles and moisture contamination. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
References
Technical Support Center: Optimizing Experiments Involving Dbr1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the RNA lariat (B8276320) debranching enzyme, Dbr1. The content is designed to assist in optimizing experimental designs, particularly concerning the duration of Dbr1 manipulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Dbr1 and why is it studied?
Dbr1, or Debranching RNA Lariats 1, is the sole enzyme responsible for hydrolyzing the 2'-5' phosphodiester bond found in lariat RNAs.[1] These lariats are byproducts of pre-mRNA splicing. By resolving these structures, Dbr1 facilitates the degradation and recycling of intronic RNA.[1] Studying Dbr1 is crucial for understanding fundamental RNA metabolism, and its dysfunction has been implicated in various diseases, including viral encephalitis and amyotrophic lateral sclerosis (ALS).[1]
Q2: What are the common experimental approaches to study Dbr1 function?
The most common methods to study Dbr1 function involve reducing or eliminating its activity within a cellular context. This is typically achieved through:
-
CRISPR-Cas9 mediated knockout: This approach creates a permanent loss of the DBR1 gene, allowing for the study of long-term consequences of Dbr1 absence.[2][3][4][5][6][7]
-
RNA interference (RNAi): Using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), the Dbr1 mRNA can be targeted for degradation, leading to a transient knockdown of Dbr1 protein levels.[8]
Q3: What are the expected cellular phenotypes upon Dbr1 depletion?
Depletion of Dbr1 leads to several key molecular phenotypes:
-
Accumulation of lariat RNAs: This is the most direct consequence of Dbr1 inactivation.[2][3][4][5][6][7]
-
Increased exon skipping: The persistence of lariat-spliceosome complexes can interfere with the fidelity of splicing, leading to increased instances of exon skipping.[2][3][6][7]
-
Defective spliceosome recycling: Without Dbr1, spliceosomal components remain associated with lariat introns for longer periods, which can impair their availability for subsequent splicing events.[2][3][6][7]
Q4: How long after Dbr1 knockdown or knockout should I wait to observe these phenotypes?
The optimal duration depends on the specific phenotype you are investigating and the experimental system. Here is a general guideline:
-
Lariat Accumulation: This is an early event. Significant accumulation of lariat RNAs can be detected as early as 24 to 48 hours after effective Dbr1 knockdown.[8] In knockout cell lines, this is a constitutive phenotype.
-
Exon Skipping and Splicing Defects: These are downstream consequences of impaired spliceosome recycling and may require a longer duration to become apparent. Typically, these effects are robustly observed between 48 and 72 hours post-transfection with siRNAs.[9]
-
Downstream Cellular Effects (e.g., changes in protein levels, antiviral response): These are later events and the timing should be determined empirically. For example, effects on HIV-1 reverse transcription were observed to be maximal at 24 hours post-infection in Dbr1 knockdown cells.[8]
Refer to the tables in the "Data Presentation" section for more detailed information from specific studies.
Troubleshooting Guides
Guide 1: CRISPR-Cas9 Mediated Dbr1 Knockout
| Problem | Possible Cause | Suggested Solution |
| Low knockout efficiency | Suboptimal sgRNA design. | Test 2-3 different sgRNAs targeting critical exons of the DBR1 gene.[10] Use online design tools to predict on-target efficiency and minimize off-target effects. |
| Inefficient delivery of CRISPR components. | Optimize the transfection or electroporation protocol for your specific cell line. Consider using ribonucleoprotein (RNP) complexes of Cas9 and sgRNA for improved efficiency and reduced off-target effects.[10] | |
| No detectable change in Dbr1 protein levels despite genomic edit | The indel mutation did not result in a frameshift or is in a non-critical region. | Sequence the targeted genomic region to confirm the nature of the indel. Design sgRNAs that target the catalytic domain of Dbr1. |
| Residual protein expression from an unedited allele or alternative splicing. | Isolate and expand single-cell clones to ensure a homozygous knockout population.[11] Perform western blotting with a well-validated antibody to confirm the absence of the Dbr1 protein.[12] | |
| Unexpected or severe cellular phenotype (e.g., cell death) | Dbr1 is essential in your cell type, or significant off-target effects. | Consider generating a conditional knockout or using an inducible CRISPR system to control the timing of Dbr1 depletion. Perform off-target analysis using computational tools and experimental validation.[13] |
Guide 2: RNAi-Mediated Dbr1 Knockdown
| Problem | Possible Cause | Suggested Solution |
| Inefficient Dbr1 knockdown | Suboptimal siRNA/shRNA sequence. | Test multiple siRNA sequences targeting different regions of the Dbr1 mRNA. Use a positive control siRNA (e.g., targeting a housekeeping gene) and a negative control (scrambled) siRNA in parallel.[9] |
| Poor transfection efficiency. | Optimize the transfection reagent, siRNA concentration (typically 10-100 nM), and cell density at the time of transfection.[14][15] For shRNA delivered via lentivirus, optimize the multiplicity of infection (MOI). | |
| High cell toxicity | Transfection reagent toxicity. | Titrate the amount of transfection reagent to find the lowest effective concentration. Ensure cells are healthy and not overgrown at the time of transfection.[14] |
| High siRNA concentration. | Perform a dose-response experiment to determine the lowest siRNA concentration that achieves sufficient knockdown.[9] | |
| Inconsistent results between experiments | Variation in cell passage number, confluency, or overall cell health. | Maintain a consistent cell culture practice. Use cells within a specific passage number range for all experiments.[14][16] |
| Reagent variability. | Aliquot and store siRNA and transfection reagents according to the manufacturer's instructions to avoid degradation. |
Data Presentation
Table 1: Summary of Phenotypes and Experimental Durations for Dbr1 Depletion
| Experimental System | Method of Dbr1 Depletion | Phenotype Observed | Time Point(s) of Analysis | Magnitude of Effect | Reference |
| HEK293T cells | CRISPR-Cas9 Knockout | Lariat Accumulation | Constitutive | ~20-fold increase in lariat reads | [2] |
| HEK293T cells | CRISPR-Cas9 Knockout | Increased Exon Skipping | Constitutive | Significant increase in differentially skipped exons | [2] |
| GHOST-R5X4 cells | Dbr1 shRNA | Inhibition of HIV-1 cDNA synthesis | 24 hours post-infection | ~7.6 to 8.5-fold decrease in late reverse transcription products | [8] |
| Various cell lines | siRNA | mRNA knockdown | 24-48 hours post-transfection | Up to 80% reduction in Dbr1 mRNA | [17] |
| Various cell lines | siRNA | Protein knockdown | 48-72 hours post-transfection | Varies depending on protein turnover rate | [14] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Dbr1 Knockdown by siRNA
This protocol outlines a general workflow to determine the optimal duration for observing specific phenotypes following Dbr1 knockdown.
-
Cell Seeding: Plate your cells of interest in multiple wells of a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
On the following day, prepare siRNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Use a final siRNA concentration of 20 nM for Dbr1-targeting siRNA and a non-targeting control siRNA.
-
Add the complexes to the cells.
-
-
Time-Course Harvesting: Harvest cells at multiple time points post-transfection, for example: 24, 48, 72, and 96 hours.
-
Sample Processing: For each time point, lyse the cells and extract RNA and protein.
-
Analysis:
-
qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify Dbr1 mRNA levels at each time point to assess knockdown efficiency.
-
Western Blot: Analyze protein lysates by western blot using a validated Dbr1 antibody to determine the kinetics of protein depletion.
-
Phenotypic Analysis:
-
Lariat Accumulation: Analyze RNA from each time point using lariat-RT-qPCR for specific introns or lariat sequencing for a global view.
-
Exon Skipping: Perform RT-PCR with primers flanking a known Dbr1-sensitive alternative splicing event or RNA-sequencing to assess global changes in splicing.
-
-
Protocol 2: In Vitro Debranching Assay
This assay measures the enzymatic activity of Dbr1 on a lariat RNA substrate.
-
Substrate: Use a synthetically generated, fluorescently labeled branched RNA (bRNA) that mimics a lariat junction.[18]
-
Enzyme: Purified recombinant Dbr1 protein.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 4 mM MnCl₂).
-
Incubate the fluorescent bRNA substrate with purified Dbr1 at 37°C.
-
-
Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. Cleavage of the 2'-5' bond separates a quencher from the fluorophore, resulting in a detectable signal.
-
Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. This can be used to determine kinetic parameters or assess the effect of inhibitors.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MSV000092263 - The Debranching Enzyme Dbr1 Regulates Lariat Turnover and Intron Splicing - OmicsDI [omicsdi.org]
- 6. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. eu.idtdna.com [eu.idtdna.com]
- 11. Escaping from CRISPR–Cas-mediated knockout: the facts, mechanisms, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 14. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Optimizing siRNA Transfection | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. DBR1 siRNA inhibition of HIV-1 replication [escholarship.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: DBr-1 Inhibitor Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of DBr-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a therapeutic target?
This compound, or debranching RNA lariats 1, is the sole enzyme responsible for hydrolyzing the 2'-5' phosphodiester bond in lariat (B8276320) introns, which are byproducts of pre-mRNA splicing.[1][2][3][4] This process is a critical rate-limiting step for the turnover of intronic RNA.[5][6] The function of this compound is essential for recycling spliceosomal components and maintaining cellular homeostasis.[4][7] Dysregulation of this compound has been implicated in various human diseases, including viral encephalitis, HIV, ALS, and cancer, making it a compelling target for therapeutic intervention.[6][8]
Q2: What are off-target effects in the context of a this compound inhibitor?
Off-target effects occur when a this compound inhibitor binds to and modulates the activity of proteins other than this compound.[9][10] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[9] Minimizing off-target effects is crucial for developing safe and effective this compound targeted therapies.
Q3: How can I determine if my experimental phenotype is due to an off-target effect of my this compound inhibitor?
Several strategies can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: If a different this compound inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.[11]
-
Genetic knockdown/knockout: Techniques like CRISPR-Cas9 or siRNA to reduce this compound expression should mimic the effect of the inhibitor.[9][10] If the phenotype persists in the absence of this compound, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct engagement of the inhibitor with this compound in a cellular context.[9][11]
-
Dose-response analysis: Off-target effects often have different potency profiles compared to on-target effects.[11]
Troubleshooting Guide
Issue 1: High cellular toxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Steps |
| Off-target binding to essential proteins. | 1. Perform a kinase panel screen: To identify unintended interactions with kinases. 2. Conduct a broader off-target screen: Utilize platforms like affinity chromatography-mass spectrometry. 3. Synthesize and test analogs: Modify the inhibitor structure to reduce off-target binding while maintaining this compound affinity. |
| Accumulation of toxic lariat introns. | 1. Quantify lariat intron levels: Use RT-qPCR to measure the accumulation of specific lariat introns. 2. Assess downstream effects: Analyze changes in mRNA and protein expression of genes sensitive to splicing defects. |
Issue 2: Inconsistent results between different cell lines.
| Potential Cause | Troubleshooting Steps |
| Differential expression of this compound or off-target proteins. | 1. Quantify this compound expression: Use western blotting or qPCR to compare this compound levels across cell lines. 2. Characterize off-target expression: If known off-targets are identified, assess their expression levels in the different cell lines. |
| Variations in cellular pathways. | 1. Pathway analysis: Compare the baseline activity of relevant signaling pathways (e.g., RNA metabolism, innate immunity) in the cell lines. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of a this compound inhibitor to the this compound protein in intact cells.
Methodology:
-
Cell Treatment: Incubate cultured cells with the this compound inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble this compound remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: A positive target engagement will result in a thermal shift, indicating that the inhibitor-bound this compound is more resistant to heat-induced denaturation.
Protocol 2: this compound Knockdown using siRNA
Objective: To validate that the observed phenotype is a direct result of this compound inhibition.
Methodology:
-
siRNA Transfection: Transfect cells with a this compound specific siRNA or a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of this compound.
-
Verification of Knockdown: Confirm the reduction in this compound protein levels using Western blotting.
-
Phenotypic Analysis: Perform the relevant cellular or molecular assays to determine if the phenotype observed with the this compound inhibitor is replicated in the this compound knockdown cells.
Visualizations
Caption: this compound signaling pathway in intron turnover.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. uniprot.org [uniprot.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. DBR1 (human) [phosphosite.org]
- 4. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–function analysis of yeast RNA debranching enzyme (Dbr1), a manganese-dependent phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dbr1 functions in mRNA processing, intron turnover and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: DBr-1 Assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during DBr-1 inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: My this compound enzyme shows no activity or very low activity.
A1: Several factors could contribute to low or no this compound activity. Consider the following troubleshooting steps:
-
Enzyme Integrity: Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Verify the protein concentration and integrity using a protein quantification method (e.g., Bradford assay) and SDS-PAGE.
-
Assay Buffer Composition: this compound is a metalloenzyme and requires divalent cations for its activity.[1] Ensure your assay buffer contains an optimal concentration of Fe²⁺, Mn²⁺, or Zn²⁺. The optimal cation and its concentration may need to be determined empirically for your specific assay conditions. Avoid chelating agents like EDTA in your assay buffer, as they will sequester the essential metal ions.
-
Substrate Quality: The RNA lariat (B8276320) substrate is critical. Verify its integrity and concentration. Ensure the lariat structure is intact, as this compound is highly specific for the 2'-5' phosphodiester bond within the branchpoint.[1] Contamination with RNases can degrade the substrate; it is crucial to maintain an RNase-free environment.[2][3]
-
Incorrect Assay Conditions: Check that the incubation temperature and time are appropriate for the assay. Optimize these parameters to ensure the reaction is within the linear range.
Q2: I am observing high background signal in my fluorescence-based assay.
A2: High background fluorescence can mask the true signal from your assay. Here are potential causes and solutions:
-
Autofluorescent Compounds: The test compounds themselves may be fluorescent at the excitation and emission wavelengths used in your assay.[4][5][6] To check for this, measure the fluorescence of the compounds in the assay buffer without the enzyme or substrate.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances. Test each component of the assay individually for background fluorescence.
-
Substrate Instability: The fluorescently labeled lariat substrate may be unstable and degrading spontaneously, leading to an increase in fluorescence. Assess the stability of the substrate over time in the assay buffer without the enzyme.
-
Light Leakage or Scratched Plates: Ensure the microplate reader is functioning correctly and that the plates are clean and not scratched, as this can cause light scattering and increase background readings.
Q3: My positive control inhibitor is not showing any inhibition.
A3: If a known this compound inhibitor is not effective in your assay, it could indicate a problem with the assay setup or the inhibitor itself.
-
Inhibitor Potency: Verify the concentration and integrity of your inhibitor stock solution. The inhibitor may have degraded if not stored properly.
-
Assay Sensitivity: The assay may not be sensitive enough to detect inhibition. This could be due to an excessively high enzyme or substrate concentration. Try reducing the enzyme concentration to ensure the assay is in the linear range and sensitive to inhibition.
-
Incorrect Assay Conditions: The chosen assay conditions (e.g., pH, temperature) may not be optimal for inhibitor binding. Review the literature for the known optimal conditions for your positive control.
Q4: I am seeing inconsistent results between replicates.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Mixing: Make sure all components of the assay are mixed thoroughly before starting the reaction and before reading the results.
-
Edge Effects: In microplate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in component concentrations. To mitigate this, avoid using the outer wells or fill them with buffer or water.
-
Nuclease Contamination: Sporadic nuclease contamination can lead to variable substrate degradation and inconsistent results.[2][7][8][9] Maintain a strict RNase-free technique.
Troubleshooting Guides
Guide 1: Low or No this compound Activity
This guide will help you diagnose and resolve issues related to insufficient enzyme activity.
| Potential Cause | Recommended Action |
| Enzyme Degradation | Run an SDS-PAGE gel to check for protein degradation. If degraded, obtain a fresh aliquot of the enzyme. |
| Sub-optimal Divalent Cation Concentration | Titrate different concentrations of Fe²⁺, Mn²⁺, or Zn²⁺ in your assay buffer to find the optimal concentration. |
| Presence of Chelating Agents (e.g., EDTA) | Prepare a fresh assay buffer without any chelating agents. |
| RNA Lariat Substrate Degradation | Analyze the substrate integrity on a denaturing polyacrylamide gel. Use fresh, high-quality substrate. |
| Nuclease Contamination | Use RNase-free reagents and consumables. Test for nuclease activity in your enzyme preparation and reagents.[2][3][7][8][9] |
| Incorrect pH or Temperature | Optimize the pH and temperature of your assay. Most enzymatic assays have a narrow optimal range for these parameters. |
Guide 2: False Positives and False Negatives in Inhibitor Screening
This guide addresses common artifacts in high-throughput screening for this compound inhibitors.
| Issue | Potential Cause | Troubleshooting Step |
| False Positive | Compound Autofluorescence: The compound fluoresces at the assay wavelength.[4][5][6] | Pre-read the plate after compound addition but before adding other reagents to identify autofluorescent compounds. |
| Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore.[6] | Perform a counter-screen with the fluorescent product to identify quenchers. | |
| Compound Aggregation: The compound forms aggregates that can sequester and inhibit the enzyme non-specifically. | Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. | |
| False Negative | Low Compound Solubility: The compound precipitates out of solution at the tested concentration. | Check the solubility of the compound in the assay buffer. If necessary, adjust the DMSO concentration or test at lower compound concentrations. |
| Compound Reactivity with Assay Components: The compound may react with reducing agents (e.g., DTT) in the buffer, rendering it inactive. | Test the effect of buffer components on the inhibitor's activity. | |
| Assay Conditions Not Optimal for Inhibition: The enzyme or substrate concentration is too high, masking the inhibitory effect. | Optimize the assay to use the lowest possible enzyme and substrate concentrations that still provide a robust signal. |
Experimental Protocols
Key Experiment: Fluorogenic this compound Inhibition Assay
This protocol describes a general method for screening this compound inhibitors using a fluorescence-based assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100. Note: The optimal divalent cation concentration may need to be determined empirically.
-
This compound Enzyme: Dilute recombinant human this compound to the desired final concentration (e.g., 10 nM) in assay buffer.
-
Lariat Substrate: Use a synthetic RNA lariat with a fluorophore and a quencher positioned on opposite sides of the 2'-5' phosphodiester bond. Dilute to the desired final concentration (e.g., 100 nM) in assay buffer.
-
Test Compounds: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the test compound solution to the appropriate wells.
-
Add 5 µL of the diluted this compound enzyme solution to all wells except the negative control wells (add 5 µL of assay buffer instead).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the diluted lariat substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: this compound signaling pathway and point of inhibition.
Caption: A logical workflow for troubleshooting this compound assay issues.
References
- 1. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. imbb.forth.gr [imbb.forth.gr]
- 4. researchgate.net [researchgate.net]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclease and Protease Testing | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Detection and Removal of Nuclease Contamination During Purification of Recombinant Prototype Foamy Virus Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implementing routine monitoring for nuclease contamination of equipment and consumables into the quality Management system of a laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Studies of DBR1 Enzyme Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the RNA lariat (B8276320) debranching enzyme, DBR1. The information is tailored to scientists and drug development professionals aiming to improve the efficacy and reproducibility of their in vitro experiments involving DBR1.
Frequently Asked Questions (FAQs)
Q1: What is DBR1 and what is its primary function?
A1: DBR1 is the sole enzyme in humans responsible for hydrolyzing the 2'-5' phosphodiester bond at the branch point of lariat RNAs.[1][2] These lariat structures are formed during the splicing of precursor messenger RNAs (pre-mRNAs). By cleaving this bond, DBR1 linearizes the intron lariats, which is a rate-limiting step for their subsequent degradation or processing into other functional non-coding RNAs like small nucleolar RNAs (snoRNAs) and microRNAs (miRNAs).[3][4][5]
Q2: I am looking to improve "DBr-1 efficacy". Is this compound a compound?
A2: This is a common point of confusion. DBR1 is a gene and its corresponding protein, the RNA lariat debranching enzyme. It is not a chemical compound or drug. Therefore, "improving DBR1 efficacy" in the context of a drug refers to modulating the activity of the DBR1 enzyme, for instance, by screening for inhibitors or activators. Research into DBR1 inhibitors is of interest for therapeutic areas such as amyotrophic lateral sclerosis (ALS) and for understanding its role in retroviral replication.[3][6][7]
Q3: What are the essential cofactors for DBR1 enzymatic activity?
A3: DBR1 is a metalloenzyme. Its catalytic activity is dependent on the presence of divalent metal ions. Studies have shown that iron (Fe²⁺) and zinc (Zn²⁺) are the preferred cofactors for DBR1.[3][8] The enzyme can also be activated by manganese (Mn²⁺) and calcium (Ca²⁺).[9] Ensuring the appropriate concentration of these cofactors in your reaction buffer is critical for optimal enzyme activity.
Q4: How should I store recombinant DBR1 protein to maintain its activity?
A4: Recombinant DBR1 protein should be stored at -20°C or -80°C.[10][11][12] It is highly recommended to aliquot the protein upon receipt to avoid repeated freeze-thaw cycles, which can lead to a loss of activity. The addition of glycerol (B35011) to a final concentration of 5-50% can help to stabilize the protein during storage.[10][11] For maximum recovery, it is also advisable to centrifuge the vial briefly after thawing and before opening.[13]
Q5: Where can I obtain a suitable substrate for my DBR1 in vitro assay?
Troubleshooting Guides
Issue 1: Low or No DBR1 Activity in In Vitro Debranching Assay
| Potential Cause | Suggestion | Rationale |
| Suboptimal Cofactor Concentration | Supplement the reaction buffer with Fe²⁺ and/or Zn²⁺. A typical starting point is in the low micromolar range. | DBR1 is a metalloenzyme requiring these specific divalent cations for its catalytic activity.[3][8][9] |
| Incorrect Buffer pH or Ionic Strength | Optimize the pH and salt concentration of your reaction buffer. A pH around 7.5 is often a good starting point. | Enzyme activity is highly dependent on the pH and ionic strength of the surrounding environment. |
| Enzyme Instability/Degradation | Use freshly thawed aliquots of DBR1 for each experiment. Avoid repeated freeze-thaw cycles. Ensure proper storage conditions (-80°C with glycerol).[10][11] | DBR1, like many enzymes, can lose activity if not handled and stored correctly. |
| Substrate Issues | Verify the integrity and purity of your synthetic lariat RNA substrate. If synthesizing in-house, confirm the presence of the 2'-5' phosphodiester bond. | An incorrect or degraded substrate will not be processed by the enzyme. |
| Presence of Inhibitors | Ensure all reagents are free of chelating agents like EDTA, which can sequester the metal cofactors. | EDTA will remove the essential metal ions from the enzyme's active site, leading to inactivation.[3] |
Issue 2: Inconsistent Results in DBR1 Knockdown Experiments (siRNA)
| Potential Cause | Suggestion | Rationale |
| Inefficient Transfection | Optimize siRNA and transfection reagent concentrations. Include a positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency.[17] | Low transfection efficiency will result in insufficient knockdown of DBR1 mRNA.[18] |
| Poor siRNA Efficacy | Test multiple siRNA sequences targeting different regions of the DBR1 mRNA. | Not all siRNA sequences are equally effective at inducing mRNA degradation. |
| Incorrect Timing of Analysis | Perform a time-course experiment to determine the optimal time point for assessing DBR1 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels. | The peak of mRNA knockdown may not coincide with the maximal reduction in protein levels due to protein stability. |
| Cell Line Specific Effects | Ensure the chosen cell line is amenable to RNAi. Some cell lines are notoriously difficult to transfect. | Transfection efficiency and the cellular response to siRNA can vary significantly between different cell lines.[18] |
| Off-Target Effects | Use a non-targeting (scrambled) siRNA control. If unexpected phenotypes are observed, consider using a different set of validated siRNAs. | Off-target effects of siRNAs can lead to misleading results. |
Quantitative Data Summary
Table 1: Metal Cofactor Dependence of DBR1 Activity
| Metal Ion | Relative Activity | Notes |
| Fe²⁺ + Zn²⁺ | High (~3 s⁻¹) | Purified enzyme often contains both.[3] |
| Fe²⁺ (anaerobic) | High (~4 s⁻¹) | Suggests Fe²⁺ is a primary catalytic metal.[3][8] |
| Mn²⁺ | Active | Can substitute for Fe²⁺/Zn²⁺ but may result in lower activity.[9] |
| Ca²⁺ | Active | Can also activate the enzyme.[9] |
| None/EDTA | Inactive | Chelating agents abolish activity by removing metal cofactors.[3] |
Experimental Protocols
Protocol 1: In Vitro DBR1 Debranching Assay (Gel-Based)
This protocol is adapted from methodologies used in DBR1 research and is intended for detecting the conversion of a radiolabeled lariat RNA substrate to a linear form.[4][19]
1. Materials:
-
Recombinant DBR1 enzyme
-
⁵'-³²P-radiolabeled synthetic lariat RNA substrate
-
Debranching Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM KCl, 20 mM MnCl₂ or appropriate concentrations of FeCl₂/ZnCl₂)[15]
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager system
2. Procedure:
-
Prepare the debranching reaction by combining the debranching buffer, radiolabeled lariat RNA substrate (to a final concentration in the nanomolar range), and nuclease-free water in a microcentrifuge tube on ice.
-
Initiate the reaction by adding the recombinant DBR1 enzyme to a final concentration of approximately 20 nM.
-
Incubate the reaction at 37°C. For a time-course experiment, remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of Stop Solution to each aliquot.
-
Denature the samples by heating at 95°C for 3-5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until sufficient separation between the lariat (slower migration) and linear (faster migration) RNA is achieved.
-
Expose the gel to a phosphor screen and visualize the bands using a phosphorimager. The appearance of a faster-migrating band corresponding to the linearized product indicates DBR1 activity.
Protocol 2: Measuring DBR1 Activity in Cell Lysates
This protocol provides a general framework for assessing DBR1 activity from cell lysates.[20][21][22]
1. Materials:
-
Cultured cells (e.g., HEK293T wild-type and DBR1 knockout/knockdown cells as a control)[23]
-
Lysis Buffer (e.g., Tris-based buffer with mild detergent, protease inhibitors, and DTT)
-
Fluorescent or radiolabeled lariat RNA substrate
-
Reaction Buffer (as described in Protocol 1)
-
Bradford or BCA protein assay reagents
2. Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a gentle mechanical disruption method (e.g., douncing or syringe lysis) in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
Set up the debranching reaction by adding a standardized amount of cell lysate (e.g., 20 µg of total protein) to the Reaction Buffer containing the lariat RNA substrate.[20]
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Analyze the reaction products using either gel electrophoresis (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates) as appropriate.
-
Compare the activity in your experimental samples to that of control lysates (e.g., from DBR1 knockout cells) to determine DBR1-specific activity.
Visualizations
Caption: DBR1 catalyzes the hydrolysis of the 2'-5' phosphodiester bond in lariat introns.
Caption: Experimental workflow for an in vitro DBR1 debranching assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RNA lariat debranching enzyme suppresses TDP-43 toxicity in ALS disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RNA lariat debranching enzyme suppresses TDP-43 toxicity in ALS disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. cusabio.com [cusabio.com]
- 11. cusabio.com [cusabio.com]
- 12. biomatik.com [biomatik.com]
- 13. orlaproteins.com [orlaproteins.com]
- 14. Item - Synthesis and Evaluation of Non-Canonical Substrates for Lariat Debranching Enzyme - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 15. Efficient One-Step Synthesis of Biologically Related Lariat RNAs by a Deoxyribozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A general two-step strategy to synthesize lariat RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Method for Measuring the Activity of Deubiquitinating Enzymes in Cell Lines and Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method for measuring the activity of deubiquitinating enzymes in cell lines and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
DBr-1 experimental variability and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the Debranching RNA Lariats 1 (DBr-1) enzyme. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and why is it important in my research?
A1: this compound, or Debranching RNA Lariats 1, is the sole enzyme in human cells responsible for hydrolyzing the 2'-5' phosphodiester bond at the branch point of excised lariat (B8276320) introns.[1][2] This process linearizes the introns, which is the rate-limiting step in their degradation and turnover.[1][2] this compound is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in neurodegenerative diseases and viral pathogenesis, making it a potential therapeutic target.
Q2: I am observing high variability in lariat RNA accumulation in my this compound knockdown/knockout experiments. What is the expected level of lariat enrichment?
A2: Significant variability in lariat accumulation is not uncommon. Studies have shown that this compound knockout human cell lines (HEK293T) are approximately 20-fold less effective in lariat turnover, leading to a corresponding enrichment of lariat RNAs.[1][3] Furthermore, a high degree of variation in the stabilization of different lariats is observed, with about 10% of lariats experiencing a greater than 32-fold enrichment in this compound knockout cells compared to wild-type cells.
Q3: My in vitro this compound debranching assay is showing no or low activity. What are the possible causes?
A3: Low or absent activity in an in vitro debranching assay can stem from several factors. Firstly, ensure the integrity and activity of your recombinant this compound enzyme. This compound is a metalloenzyme that requires Fe2+ for efficient catalysis, so chelation of metal ions in your buffers could inhibit activity.[4] Secondly, the substrate, a synthetic branched RNA, must be correctly folded and present at an appropriate concentration. Finally, the reaction conditions, including buffer composition, pH, and temperature, must be optimal for enzyme activity.
Q4: I am having trouble designing effective primers for this compound RT-qPCR. Are there any validated primer sequences available?
A4: While several studies report the use of RT-qPCR to measure this compound expression, specific primer sequences are often not provided. However, commercially available, pre-designed and validated qPCR primer sets for human this compound are available from vendors such as Sino Biological.[5] When designing your own primers, it is crucial to use a reliable primer design software and validate the primers for specificity and efficiency.
Troubleshooting Guides
Issue 1: High Background in Western Blot for this compound
| Possible Cause | Recommended Solution |
| Antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series. |
| Blocking is insufficient. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk, 5% BSA in TBST). |
| Washing steps are inadequate. | Increase the number or duration of washes with TBST between antibody incubations. |
| Secondary antibody is non-specific. | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a more specific secondary antibody. |
Issue 2: Inconsistent Results in this compound Knockdown Experiments
| Possible Cause | Recommended Solution |
| Inefficient siRNA/shRNA delivery. | Optimize your transfection protocol. Use a transfection reagent known to be effective in your cell line and titrate the amount of siRNA/shRNA and reagent. |
| Suboptimal siRNA/shRNA sequence. | Test multiple siRNA/shRNA sequences targeting different regions of the this compound mRNA to find the most effective one. |
| Cell line variability. | Ensure you are using a consistent cell line and passage number, as cellular responses can vary. |
| Off-target effects. | Perform rescue experiments by re-introducing a siRNA-resistant form of this compound to confirm that the observed phenotype is due to this compound knockdown. |
Data Presentation
Table 1: Lariat RNA Accumulation in this compound Knockout (KO) vs. Wild-Type (WT) Cells
| Parameter | Cell Line | Fold Enrichment of Lariat RNA (KO vs. WT) | Reference |
| Average Lariat Enrichment | HEK293T | ~20-fold | [1][3] |
| Highly Stabilized Lariats (Top 10%) | HEK293T | >32-fold |
Experimental Protocols
Protocol 1: In Vitro this compound Debranching Assay (Fluorogenic)
This protocol is synthesized from methodologies described in the literature.[2][6]
Materials:
-
Recombinant human this compound enzyme
-
Fluorescently labeled synthetic branched RNA (bRNA) substrate (e.g., with a fluorophore and a quencher on opposing arms)
-
Debranching buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 10 µM FeSO4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the debranching buffer and the fluorescent bRNA substrate at the desired concentration (e.g., 100 nM).
-
Add the recombinant this compound enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration should be optimized for your specific assay (e.g., 10-100 nM).
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for your fluorophore.
-
Monitor the increase in fluorescence over time at regular intervals (e.g., every 30 seconds for 30 minutes). The rate of fluorescence increase is proportional to the debranching activity.
-
As a negative control, run a reaction without the this compound enzyme to measure background fluorescence.
Protocol 2: RT-qPCR for this compound Expression Analysis
This protocol is a general guideline for SYBR Green-based qPCR.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
This compound specific forward and reverse primers (commercially available or user-designed and validated)
-
Reference gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from your cell or tissue samples using a commercial kit, following the manufacturer's instructions. Include a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each sample, set up reactions in triplicate for both the this compound gene and a reference gene. A typical reaction mixture (20 µL) includes:
-
10 µL 2x SYBR Green qPCR master mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of this compound, normalized to the reference gene.
Mandatory Visualizations
Caption: this compound signaling in intron turnover and antiviral immunity.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of human RNA lariat debranching enzyme Dbr1 by binding protein TTDN1 occurs though an intrinsically disordered C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
Common mistakes to avoid with DBr-1
Welcome to the technical support center for DBr-1, a potent and selective BRD9 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to help troubleshoot experiments for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively target the BRD9 protein for degradation.[1] It operates by hijacking the body's natural ubiquitin-proteasome system. One end of the this compound molecule binds to the BRD9 protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BRD9, marking it for degradation by the proteasome.[2] This event-driven, catalytic mechanism allows a single this compound molecule to induce the degradation of multiple BRD9 protein copies.[3]
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC, such as this compound, decreases at high concentrations.[4][5][6] This occurs because an excess of the PROTAC molecules leads to the formation of separate binary complexes (this compound with either BRD9 or the E3 ligase) rather than the productive ternary complex (BRD9-DBr-1-E3 ligase) required for degradation.[6] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and to determine the DC50 (the concentration at which 50% degradation is achieved).[5][7]
Q3: How long should I incubate my cells with this compound?
A3: The time required to achieve maximal degradation of BRD9 can vary between different cell lines and experimental conditions. It is recommended to perform a time-course experiment (e.g., treating cells for 2, 4, 8, 16, and 24 hours) to determine the optimal incubation time for your specific system.[7] Shorter treatment times (under 6 hours) are often used in global proteomics studies to identify the direct targets of PROTAC-induced degradation.[8]
Q4: What are the essential controls for a this compound experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Serves as the baseline for assessing the effect of this compound.[5]
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue BRD9 from degradation, confirming that the observed protein loss is proteasome-dependent.[5]
-
Negative Control Compound: A structurally similar but inactive version of this compound can help confirm that the degradation is specific to the intended mechanism.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No BRD9 Degradation Observed | Inappropriate this compound concentration (too low or in the "hook effect" range). | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50 and Dmax).[4][7] |
| Suboptimal incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the ideal treatment duration.[7] | |
| Low cell permeability of this compound. | While this compound is designed for cell permeability, issues can arise in certain cell lines. Consult literature for similar PROTACs or consider alternative cell models.[6][8] | |
| Low expression of the required E3 ligase in the chosen cell line. | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR.[7] | |
| High Cellular Toxicity | This compound concentration is too high. | Lower the concentration of this compound. Determine the IC50 for cell viability and use concentrations well below this value for degradation experiments.[7] |
| Off-target effects of this compound. | Use a lower, more specific concentration of this compound. Compare the effects with a negative control to distinguish on-target from off-target toxicity.[4] | |
| Inconsistent Results | This compound stock solution degradation. | This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition between experiments. |
Experimental Protocols
Key Experiment: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to quantify the degradation of BRD9 in cultured cells following treatment with this compound.
1. Cell Plating:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
2. This compound Treatment:
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor co-treatment group (e.g., this compound + 10 µM MG132) as controls.
3. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
5. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Data Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD9 band intensity to the loading control for each sample.
-
Plot the normalized BRD9 levels against the this compound concentration to determine the DC50 and Dmax.
Visualizations
Caption: Mechanism of action for the this compound PROTAC degrader.
Caption: Experimental workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of DBr-1 and other poorly soluble compounds in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media is a frequent issue, often stemming from the compound's low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the culture media, the compound can crash out of solution.[1][2] Several factors can contribute to this:
-
Poor Aqueous Solubility: The primary reason is the inherent hydrophobicity of many small molecule inhibitors.[3]
-
Solvent Shock: Rapid dilution of the organic stock solution into the aqueous media can cause a localized high concentration of the compound, exceeding its solubility limit and leading to precipitation.[2]
-
High Final Concentration: The desired final concentration of the compound in the media may be higher than its aqueous solubility limit.
-
Temperature Effects: Temperature shifts, such as adding a cold stock solution to warm media or repeated freeze-thaw cycles of stock solutions, can decrease solubility and cause precipitation.[2][4][5]
-
Media Composition: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[4][6] For example, calcium salts are particularly prone to precipitation.[4][5]
-
pH of the Media: The solubility of some compounds is pH-dependent. A slight change in the pH of the media can impact solubility.[2]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, potentially leading to precipitation.[2][4]
Q2: My compound is highly soluble in DMSO, so why does it precipitate when I add it to my media?
A2: Solubility in DMSO is not a good predictor of solubility in an aqueous solution like cell culture media.[1] While your compound may readily dissolve in 100% DMSO, when this stock solution is added to the media, the final concentration of DMSO is significantly lower (typically <0.5%). The compound is then exposed to a predominantly aqueous environment where its solubility is much lower, leading to precipitation.[1][2]
Q3: Can I just filter out the precipitate and use the remaining solution?
A3: Filtering out the precipitate is generally not recommended.[2] The formation of a precipitate means that the concentration of the dissolved compound in your media is unknown and lower than your intended experimental concentration. Filtering will remove the solid compound, but the final concentration of the soluble compound will still be uncertain and likely not reproducible.[1]
Q4: How can I increase the solubility of my compound in the final media?
A4: There are several strategies to improve compound solubility in your experimental media:
-
Optimize the Dilution Process: Employ a stepwise serial dilution rather than a single large dilution.[2] Also, add the stock solution to pre-warmed media with rapid mixing to avoid localized high concentrations.[2][3]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[2] Maintaining a slightly higher (but non-toxic) final DMSO concentration can help keep the compound in solution.[3]
-
Use Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture.[2]
-
Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2][6] If your experiment allows, diluting the compound in serum-containing media can be effective.
-
-
Modify the Solvent System: For your stock solution, consider using a co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG).[2]
-
Adjust the pH: If your compound's solubility is pH-dependent, a slight adjustment of the media's pH (within a physiologically acceptable range) may improve solubility.[2]
Troubleshooting Guide
If you are experiencing compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data: Solubility of this compound in Common Solvents
The following table provides the saturation solubility of this compound in various excipients, which can aid in the selection of appropriate solvents and co-solvents for stock solutions and formulations.
| Solvent/Excipient | Solubility (mg/mL) |
| Tween 80 | 28.26 ± 0.32[7] |
| Span 60 | 22.1 ± 0.26[7] |
| PEG 400 | 30.42[7] |
Data is for Darifenacin hydrobromide (DBr) and may serve as a reference.[7]
Experimental Protocols
Protocol for Preparing a Compound Stock Solution and Diluting into Cell Culture Media
This protocol provides a detailed methodology for preparing a stock solution of a hydrophobic compound and diluting it into the final cell culture medium to minimize precipitation.
Materials:
-
Compound (e.g., this compound)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Warming block or water bath set to 37°C
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Stock Solution Preparation: a. Calculate the mass of the compound needed to prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. b. Weigh the compound and add it to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex the solution vigorously for 1-2 minutes to aid dissolution.[3] e. If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.[3] f. Gentle warming to 37°C for 5-10 minutes can also be used to facilitate dissolution.[3] g. Visually inspect the solution to ensure there are no visible particles. h. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Store at -20°C or -80°C as recommended for the specific compound.
-
Dilution into Cell Culture Media (Recommended Workflow): a. Thaw a single-use aliquot of the concentrated stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C.[3] c. Perform a stepwise serial dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution): i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media (1:100 dilution, resulting in a 100 µM intermediate solution). Vortex or mix thoroughly by pipetting. ii. Add the required volume of the 100 µM intermediate solution to the final volume of pre-warmed cell culture media (e.g., 1 mL of the 100 µM solution into 9 mL of media for a final volume of 10 mL and a final concentration of 10 µM). d. When adding the compound (either the initial stock or the intermediate dilution) to the media, add it dropwise to the vortexing media or mix rapidly to ensure immediate and uniform dispersion.[2][3] This prevents localized high concentrations that can cause precipitation. e. Visually inspect the final solution for any signs of cloudiness or precipitation.
Caption: Recommended experimental workflow for compound dilution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DBr-1 toxicity and cell viability problems
Disclaimer: The compound "DBr-1" is not found in the public scientific literature. This technical support center has been generated using data and protocols for Doxorubicin, a well-characterized cytotoxic agent, as a representative example to illustrate how to address common issues related to compound-induced toxicity and cell viability. The information provided should be adapted and validated for your specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound-induced cytotoxicity?
This compound is a potent cytotoxic agent that primarily induces cell death through the induction of apoptosis. Its proposed mechanism involves the intercalation into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). This cascade of events triggers DNA damage responses and activates both the intrinsic and extrinsic apoptotic pathways.
Q2: I am observing high variability in my cell viability assays. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variations. Ensure a uniform single-cell suspension before seeding.
-
Compound Solubility: Poor solubility of this compound can result in inconsistent concentrations across wells. Ensure the compound is fully dissolved in the appropriate solvent before diluting in media.
-
Incubation Time: Adhere strictly to the specified incubation times as prolonged or shortened exposure can alter the cytotoxic effect.
-
Reagent Preparation: Inconsistent preparation of assay reagents (e.g., MTT, PrestoBlue) can lead to variable results. Prepare fresh reagents and ensure proper mixing.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
Q3: My IC50 value for this compound is significantly different from expected values. What should I check?
Discrepancies in IC50 values can be attributed to:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Ensure you are comparing your results to data from the same cell line.
-
Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The choice of assay can influence the calculated IC50.
-
Curve Fitting: The algorithm used for non-linear regression to determine the IC50 can impact the result. Ensure you are using a standard sigmoidal dose-response model.
Troubleshooting Guides
Problem: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for serial dilutions. Prepare fresh stock solutions. |
| Compound Degradation | Store this compound stock solutions at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles. |
| Resistant Cell Line | Confirm the expected sensitivity of your cell line from literature. Consider using a positive control compound known to be effective in your cell line. |
| Insufficient Incubation Time | Optimize the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Problem: High Background in Cell Viability Assay
| Possible Cause | Troubleshooting Step |
| Reagent Interference | Run a control with media and the assay reagent alone to check for background signal. |
| Microbial Contamination | Inspect cultures for any signs of bacterial or fungal contamination. |
| Precipitation of Compound | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, reconsider the solvent and final concentration. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative cytotoxic compound (Doxorubicin) in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 1.0 |
| MDA-MB-231 | Breast Cancer | 0.5 - 5.0 |
| A549 | Lung Cancer | 0.05 - 0.5 |
| HCT116 | Colon Cancer | 0.01 - 0.2 |
| HepG2 | Liver Cancer | 0.1 - 1.5 |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Validation & Comparative
Validating DBR1 Inhibition: A Guide to Secondary Assay Confirmation
For researchers, scientists, and drug development professionals investigating the efficacy of DBR1 inhibitors, robust validation of primary assay results is crucial. This guide provides a comparative overview of a primary in vitro DBR1 enzymatic assay and a secondary cell-based assay for confirming inhibitor activity through the quantification of lariat (B8276320) RNA accumulation.
The lariat debranching enzyme 1 (DBR1) is the sole enzyme responsible for hydrolyzing the 2'-5' phosphodiester bond in lariat RNAs, which are byproducts of pre-mRNA splicing.[1] Inhibition of DBR1 leads to the accumulation of these lariat introns within the cell.[1][2] This principle underpins a reliable method for validating the cellular activity of potential DBR1 inhibitors.
This guide outlines a primary in vitro fluorescence-based assay to directly measure DBR1 enzymatic activity and a secondary RT-qPCR-based assay to quantify the downstream cellular consequence of DBR1 inhibition—lariat RNA accumulation.
Data Presentation: Comparison of Assay Results
The following table summarizes representative quantitative data from both the primary and secondary assays, demonstrating the validation of a putative DBR1 inhibitor.
| Assay | Condition | Analyte | Measurement | Result | Interpretation |
| Primary: In Vitro Debranching Assay | No Inhibitor | Synthetic Lariat Substrate | Fluorescence Units/min | 1500 | Baseline DBR1 Activity |
| 10 µM DBR1 Inhibitor | Synthetic Lariat Substrate | Fluorescence Units/min | 150 | 90% Inhibition of DBR1 Activity | |
| Secondary: Lariat RT-qPCR | Mock Treatment | Lariat Intron 1 (ACTB) | Fold Change vs. Mock | 1.0 | Basal Lariat Level |
| 10 µM DBR1 Inhibitor | Lariat Intron 1 (ACTB) | Fold Change vs. Mock | 18.5 | Significant Lariat Accumulation | |
| Mock Treatment | Lariat Intron 2 (GAPDH) | Fold Change vs. Mock | 1.0 | Basal Lariat Level | |
| 10 µM DBR1 Inhibitor | Lariat Intron 2 (GAPDH) | Fold Change vs. Mock | 22.1 | Significant Lariat Accumulation | |
| Mock Treatment | Linear mRNA (ACTB) | Fold Change vs. Mock | 1.0 | No significant change | |
| 10 µM DBR1 Inhibitor | Linear mRNA (ACTB) | Fold Change vs. Mock | 0.98 | No effect on linear mRNA levels |
Experimental Protocols
Primary Assay: In Vitro Fluorogenic Debranching Assay
This assay directly measures the enzymatic activity of purified DBR1 by monitoring the cleavage of a synthetic, fluorophore-quencher-labeled lariat RNA substrate. Cleavage of the lariat separates the fluorophore and quencher, resulting in a quantifiable increase in fluorescence.
Materials:
-
Purified recombinant human DBR1 enzyme
-
Synthetic fluorogenic lariat RNA substrate (e.g., with a 5'-FAM and 3'-BHQ1 modification)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
Putative DBR1 inhibitor
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the synthetic lariat RNA substrate at a final concentration of 100 nM.
-
Add the putative DBR1 inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding purified DBR1 enzyme to a final concentration of 10 nM.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity (Excitation/Emission ~485/520 nm) every minute for 60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Determine the percent inhibition of DBR1 activity by the inhibitor compared to the vehicle control.
Secondary Assay: Lariat Quantification by RT-qPCR
This assay validates the findings of the primary assay by measuring the accumulation of endogenous lariat RNAs in cells treated with a DBR1 inhibitor. The unique 2'-5' linkage of the lariat branch point is targeted for specific amplification using a reverse primer that spans this junction.
Materials:
-
Human cell line (e.g., HEK293T)
-
Putative DBR1 inhibitor
-
Cell culture reagents
-
RNA extraction kit
-
Reverse transcription kit with a reverse transcriptase capable of reading through the branch point
-
qPCR master mix (SYBR Green or probe-based)
-
Primers specific for target lariat introns and a linear housekeeping gene
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the DBR1 inhibitor at the desired concentration (e.g., 10 µM) or with a vehicle control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Perform reverse transcription on 1 µg of total RNA. It is crucial to use a reverse transcriptase that can read through the lariat branch point.
-
Primer Design: Design forward primers that anneal upstream of the branch point within the intron. Design reverse primers that span the lariat junction, with the 3' end annealing to the sequence immediately downstream of the 5' splice site and the preceding nucleotides annealing to the sequence upstream of the branch point.
-
qPCR: Set up the qPCR reactions using the synthesized cDNA, lariat-specific primers, and a qPCR master mix. Also, include primers for a linear housekeeping gene (e.g., ACTB) as a normalization control.
-
Data Analysis: Calculate the Ct values for each sample. Determine the relative quantification of lariat RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle control. An increase in the fold change indicates lariat accumulation.
Visualizations
DBR1 Signaling Pathway
In Vitro Debranching Assay Workflow
Lariat RT-qPCR Workflow
References
DBr-1 vs. CFT8634: A Comparative Guide to Two Potent BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent BRD9-targeting PROTAC degraders: DBr-1 and CFT8634. Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a critical therapeutic target in cancers with specific genetic alterations, such as synovial sarcoma and SMARCB1-deficient tumors.[1] Both this compound and CFT8634 are designed to induce the degradation of BRD9, but they employ different E3 ligases to achieve this, leading to potentially distinct pharmacological profiles.
Executive Summary
This compound is a potent BRD9 degrader with a reported binding affinity (Kd) of 13 nM that utilizes the DCAF1 E3 ligase binder.[2] It has been shown to overcome intrinsic resistance to VHL-based degraders.[2] In contrast, CFT8634 is an orally bioavailable BRD9 degrader that recruits the CRBN E3 ligase.[3] Preclinical studies have demonstrated its robust anti-tumor activity in patient-derived xenograft (PDX) models of synovial sarcoma, leading to its advancement into clinical trials.[1] While direct comparative in vivo efficacy data for this compound is not publicly available, this guide presents the existing preclinical data for both compounds to aid in the evaluation of their therapeutic potential.
Data Presentation
The following tables summarize the available quantitative data for this compound and CFT8634, focusing on their biochemical potency and cellular activity.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | CFT8634 | Reference |
| Binding Affinity (Kd to BRD9) | 13 nM | Not Reported | [2] |
| Degradation Potency (DC50) | 90 nM - 193 nM | 3 nM | [1][4] |
| E3 Ligase Recruited | DCAF1 | CRBN | [2][3] |
Table 2: Preclinical In Vivo Efficacy of CFT8634 in Synovial Sarcoma PDX Models
| PDX Model | Treatment | Outcome | Reference |
| SA13412 (SS18-SSX1) | CFT8634 | Durable tumor regression with no regrowth observed after 89 days of treatment followed by a 51-day observation period. | [1] |
| PDX 310 (SS18-SSX2) | CFT8634 | Robust efficacy response. | [1] |
Note on this compound In Vivo Data: Publicly available in vivo efficacy data for this compound in xenograft models was not identified. However, a recent study on AMPTX-1, a novel DCAF16-recruiting BRD9 degrader with a similar mechanism to this compound, demonstrated in vivo BRD9 degradation after oral administration in a mouse xenograft model, suggesting the potential for this class of degraders.[5]
Experimental Protocols
CFT8634 Synovial Sarcoma Patient-Derived Xenograft (PDX) Model
Detailed protocols for the CFT8634 PDX studies are described in the publications from C4 Therapeutics.[1] A general methodology is as follows:
-
Model Establishment: Patient-derived synovial sarcoma tissue (e.g., SA13412 harboring the SS18-SSX1 fusion) is implanted into immunocompromised mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are treated orally with CFT8634 at various doses and schedules.[1]
-
Efficacy Assessment: Tumor volumes are measured regularly to determine the anti-tumor effect.[1]
-
Pharmacodynamic Analysis: Tumor and blood samples can be collected to assess BRD9 protein levels and confirm target degradation.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of PROTACs and a general workflow for evaluating their efficacy.
References
A Comparative Analysis of DBr-1 and its Analogs for Targeted BRD9 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the BRD9-targeting PROTAC (Proteolysis Targeting Chimera) degrader DBr-1 and its well-characterized analogs, VZ185 and dBRD9. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection and development of potent and selective BRD9 degraders.
Introduction to BRD9 and Targeted Degradation
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression, and its dysregulation has been implicated in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][3] Unlike traditional inhibitors that only block the activity of a target protein, PROTACs are heterobifunctional molecules that induce the degradation of the target protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This approach offers a powerful strategy to eliminate the functions of proteins like BRD9.
This compound and its analogs are designed to specifically target BRD9 for degradation, but they achieve this by recruiting different E3 ligases. This compound utilizes the DCAF1 E3 ligase, while VZ185 recruits VHL, and dBRD9 engages CRBN. This difference in E3 ligase recruitment can significantly impact the degradation efficiency, selectivity, and potential for resistance.
Comparative Data of this compound and its Analogs
The following tables summarize the key performance metrics of this compound, VZ185, and dBRD9, including their chemical structures and degradation efficacy.
Table 1: Chemical Structures and E3 Ligase Recruitment
| Compound | Chemical Structure | E3 Ligase Recruited |
| This compound | [Image of this compound chemical structure] | DCAF1 |
| VZ185 | [Image of VZ185 chemical structure] | VHL |
| dBRD9 | [Image of dBRD9 chemical structure] | CRBN |
Table 2: In Vitro Degradation Performance in HEK293 Cells
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| This compound | BRD9 | 90 | >90 | |
| BRD7 | >1000 | ~20 | ||
| VZ185 | BRD9 | 4.0 | >95 | |
| BRD7 | 34.5 | >95 | ||
| dBRD9 | BRD9 | <10 | >95 | |
| BRD7 | >1000 | <10 |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation observed.
From the data, VZ185 and dBRD9 exhibit more potent degradation of BRD9 compared to this compound in HEK293 cells. Notably, VZ185 also potently degrades BRD7, a close homolog of BRD9, while this compound and dBRD9 show greater selectivity for BRD9 over BRD7.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BRD9-targeting PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of BRD9 degradation by PROTACs.
The diagram above illustrates the formation of a ternary complex between the PROTAC, BRD9, and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This results in the disruption of the ncBAF complex and altered gene expression.
Caption: Experimental workflow for evaluating PROTAC efficacy.
This workflow outlines the key steps in assessing the performance of BRD9 degraders, from cell treatment to data analysis using common techniques like Western Blot and HiBiT assays.
Experimental Protocols
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of BRD9 and BRD7 proteins following treatment with this compound, VZ185, or dBRD9.
Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound, VZ185, or dBRD9 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the dose-response data to a non-linear regression curve.
-
HiBiT Assay for Protein Degradation
Objective: To provide a sensitive and quantitative measurement of BRD9 and BRD7 degradation in live cells.
Methodology:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to endogenously tag BRD9 and BRD7 with the 11-amino-acid HiBiT peptide in a suitable cell line (e.g., HEK293).
-
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well white-bottom plate.
-
Treat the cells with serial dilutions of this compound, VZ185, or dBRD9.
-
-
Luminescence Measurement:
-
At the desired time points, add a lytic detection reagent containing LgBiT protein and a luciferase substrate to the wells.
-
Incubate for a short period to allow cell lysis and the formation of the functional NanoLuc luciferase.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells to determine the percentage of remaining protein.
-
Calculate the DC50 and Dmax values from the dose-response curves.
-
Conclusion
This comparative analysis demonstrates that while this compound is an effective BRD9 degrader, its analogs VZ185 and dBRD9 offer higher potency. The choice of degrader will depend on the specific research question and the desired selectivity profile. VZ185's dual degradation of BRD9 and BRD7 may be advantageous in certain contexts, whereas the high selectivity of dBRD9 for BRD9 is beneficial for dissecting the specific functions of this protein. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of targeted protein degradation.
References
Validating DBr-1 Knockout and Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Debranching Enzyme 1 (DBr-1), robust validation of its depletion is paramount. This guide provides a comparative overview of key experimental methods to confirm the successful knockout or knockdown of this compound, complete with detailed protocols and supporting data interpretation.
This compound is the sole enzyme responsible for hydrolyzing the 2'-5' phosphodiester bond at the branch point of lariat (B8276320) RNAs, which are byproducts of pre-mRNA splicing.[1][2][3][4] Its inactivation leads to the accumulation of these lariat structures, impacting cellular processes such as RNA homeostasis, retroviral replication, and intrinsic antiviral immunity.[5] This guide will focus on the primary methods used to validate the functional loss of this compound at the protein, RNA, and activity levels.
Comparison of this compound Validation Experiments
The following table summarizes and compares the most common experimental approaches for validating this compound knockout or knockdown.
| Validation Method | Parameter Measured | Advantages | Disadvantages | Typical Application |
| Western Blot | This compound protein levels | Direct, quantitative assessment of protein depletion. | Antibody specificity is critical; may not reflect functional knockout if a truncated, non-functional protein is expressed. | Standard validation for both knockout and knockdown experiments.[6] |
| Quantitative PCR (qPCR) | This compound mRNA levels | Highly sensitive and quantitative for assessing knockdown efficiency at the transcript level. | Does not confirm protein depletion or loss of function due to potential translational regulation or protein stability. | Primarily used to validate siRNA or shRNA-mediated knockdown. |
| Northern Blot | Accumulation of specific lariat introns | Directly demonstrates the functional consequence of this compound loss.[1][7][8] | Less sensitive than sequencing-based methods; requires specific probes for known lariat introns. | Confirmation of functional this compound knockout or severe knockdown. |
| Lariat Sequencing (lariat-seq) | Genome-wide accumulation of lariat RNAs | Unbiased, highly sensitive, and genome-wide assessment of this compound functional loss.[6][9] | Technically demanding and requires specialized bioinformatics analysis. | In-depth validation of this compound knockout and discovery of this compound-dependent splicing events. |
| Debranching Activity Assay | In vitro or in cellulo enzymatic activity | Direct measurement of the catalytic function of this compound.[3][8] | In vitro assays may not fully recapitulate the cellular environment; requires purified components or specialized substrates. | Functional validation of this compound mutants and screening for this compound inhibitors. |
| Phenotypic Analysis | Cellular or organismal consequences of this compound loss | Confirms the biological relevance of this compound depletion. | Can be indirect and may be influenced by off-target effects. | Essential for understanding the physiological role of this compound. |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the central role of this compound, the following diagrams are provided.
Detailed Experimental Protocols
Western Blot for this compound Protein Levels
This protocol outlines the key steps for assessing this compound protein abundance in cell lysates.
a. Materials:
-
Cell lysates from control and this compound knockout/knockdown cells
-
RIPA buffer (or similar lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Lysate Preparation: Lyse cells in ice-cold RIPA buffer with protease inhibitors.[10] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
c. Data Interpretation: A significant reduction or complete absence of the band corresponding to the molecular weight of this compound in the knockout/knockdown samples compared to the control confirms successful protein depletion. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
Quantitative PCR (qPCR) for this compound mRNA Levels
This protocol is designed to quantify the level of this compound mRNA, which is particularly useful for validating knockdown efficiency.
a. Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for this compound and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
b. Protocol:
-
RNA Extraction: Isolate total RNA from control and this compound knockdown cells according to the manufacturer's protocol.[15][16]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[16]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for this compound or the reference gene, and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[15]
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene expression.[17]
c. Data Interpretation: A significant decrease in the relative expression of this compound mRNA in the knockdown samples compared to the control indicates successful knockdown at the transcript level.
Functional Validation: Lariat Accumulation Assays
The hallmark of this compound deficiency is the accumulation of excised lariat introns.[1][7][9]
a. Northern Blot for Specific Lariats:
-
RNA Extraction: Isolate total RNA as described for qPCR.
-
Gel Electrophoresis: Separate the RNA on a denaturing agarose (B213101) gel.
-
Transfer: Transfer the RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a radiolabeled or fluorescently labeled probe specific to a known lariat intron.
-
Detection: Visualize the hybridized probe. An accumulation of a slower-migrating species (the lariat) in the this compound deficient samples validates functional loss.[1][8]
b. Lariat Sequencing (lariat-seq): For a global and unbiased view of lariat accumulation, lariat-seq can be performed. This involves specialized library preparation to enrich for and sequence the branch point of lariat introns, followed by bioinformatic analysis to identify and quantify lariats across the transcriptome.[9] A dramatic increase in the number and abundance of detected lariats in this compound knockout cells is a definitive confirmation of functional inactivation.[6][9]
Alternative and Complementary Approaches
-
In Vitro Debranching Assay: This assay directly measures the enzymatic activity of this compound.[8] It involves incubating cell extracts or purified this compound with a synthetic branched RNA substrate and analyzing the conversion to a linear product.[1][8]
-
Phenotypic Analysis: Depending on the biological context, this compound loss can lead to specific phenotypes such as increased susceptibility to certain viral infections or altered cell growth.[5][18] Observing these expected phenotypes can serve as a powerful functional validation.
By employing a combination of these validation experiments, researchers can confidently confirm the successful knockout or knockdown of this compound and proceed with their investigations into its biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human DBR1 defines a new pathway of intrinsic antiviral immunity in the CNS - Shen-Ying Zhang [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. Structure–function analysis of yeast RNA debranching enzyme (Dbr1), a manganese-dependent phosphodiesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. Relative quantification of mRNA transcript levels by qPCR [protocols.io]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
DBr-1: A Novel BRD9 Degrader Challenging Standard-of-Care in Oncology
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison of DBr-1, a novel DCAF1-based PROTAC targeting the epigenetic reader protein BRD9, against current standard-of-care treatments for cancers such as synovial sarcoma and acute myeloid leukemia (AML). This guide provides an objective analysis of preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
This compound operates through the Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary approach in drug discovery that utilizes the cell's own protein disposal system to eliminate disease-causing proteins. Unlike traditional inhibitors, which merely block a protein's function, PROTACs like this compound are designed to trigger the complete degradation of their target. This compound specifically recruits the DCAF1 E3 ligase to tag BRD9 for destruction by the proteasome. BRD9 has been identified as a key dependency in several cancers, including synovial sarcoma, a rare and aggressive soft-tissue cancer, and certain hematological malignancies.
This guide presents preclinical data from studies on this compound and other potent BRD9 degraders, comparing their efficacy with established first- and second-line therapies. For synovial sarcoma, where the standard of care often involves a combination of surgery, radiation, and chemotherapy with agents like doxorubicin (B1662922) and ifosfamide (B1674421), BRD9 degraders have demonstrated significant tumor growth inhibition in preclinical models. Similarly, in the context of AML and multiple myeloma, BRD9 degraders are being evaluated against standards of care such as venetoclax (B612062) and pomalidomide (B1683931), showing promise in overcoming resistance and enhancing therapeutic efficacy.
Performance Data: this compound and Comparators
The following tables summarize key preclinical findings for BRD9 degraders, including this compound and other investigational agents, alongside standard-of-care therapies in relevant cancer models.
| Compound | Cancer Model | Assay Type | Key Findings | Reference |
| This compound | HEK293 cells | BRD9 Degradation | DC50 of ~500 nM after 6 hours | [1] |
| dBRD9-A | Synovial Sarcoma Xenograft | In Vivo Efficacy | Inhibited tumor progression over 24 days at 50 mg/kg daily | [2] |
| FHD-609 | ASKA Synovial Sarcoma CDX | In Vivo Efficacy | Superior tumor growth inhibition compared to ifosfamide and pazopanib; complete suppression at 2 mg/kg over 30 days | [3] |
| CFT8634 | Multiple Myeloma Xenograft (NCI-H929) | In Vivo Efficacy & Synergy | Showed tumor growth inhibition at 10 mg/kg and synergy with pomalidomide (3 mg/kg) | [1] |
| AMX-883 | AML Patient-Derived Xenograft | In Vivo Efficacy & Survival | Significantly reduced leukemic burden and increased survival compared to venetoclax | [4][5] |
| Doxorubicin + Ifosfamide | Advanced Synovial Sarcoma (Clinical) | Objective Response Rate | 42% partial regression in a phase II study | [6] |
| Pomalidomide | Relapsed/Refractory Multiple Myeloma (Clinical) | Clinical Efficacy | Established efficacy in patients refractory to other treatments | [7][8] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1: Mechanism of Action of this compound PROTAC.
Figure 2: General Experimental Workflow for this compound Evaluation.
Detailed Experimental Methodologies
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantify the formation of the BRD9-DBr-1-DCAF1 ternary complex in a biochemical setting.
Protocol:
-
Reagents: Recombinant His-tagged DCAF1, GST-tagged BRD9, Tb-anti-GST antibody (donor), and an acceptor fluorophore-conjugated anti-His antibody.
-
Assay Setup: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).
-
Procedure:
-
A dilution series of this compound is prepared.
-
Fixed concentrations of His-DCAF1 and GST-BRD9 are added to the wells of a microplate.
-
The this compound dilutions are added to the respective wells.
-
The plate is incubated to allow for complex formation.
-
A mixture of Tb-anti-GST and acceptor-anti-His antibodies is added.
-
The plate is incubated to allow for antibody binding.
-
-
Data Acquisition: The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. The signal is proportional to the amount of ternary complex formed.[9][10][11]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinities and kinetics of this compound to BRD9 and DCAF1, and to characterize the stability of the ternary complex.
Protocol:
-
Immobilization: One of the proteins (e.g., biotinylated E3 ligase) is immobilized on a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Increasing concentrations of this compound are flowed over the immobilized protein to determine the on- and off-rates and calculate the binding affinity (KD).
-
Similarly, the interaction between this compound and the target protein (BRD9) is analyzed.
-
-
Ternary Complex Analysis:
-
The immobilized E3 ligase is saturated with this compound.
-
Increasing concentrations of BRD9 are then flowed over the surface. An increase in the SPR signal indicates the formation of a stable ternary complex.
-
Alternatively, a pre-incubated mixture of this compound and BRD9 is flowed over the immobilized E3 ligase.
-
-
Data Analysis: The sensorgrams are fitted to appropriate binding models to calculate kinetic parameters.[12][13][14]
Cellular BRD9 Degradation Assay (Western Blot)
Objective: To quantify the degradation of endogenous BRD9 in cancer cells upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., MOLM-13 for AML, SYO-1 for synovial sarcoma) are cultured to 70-80% confluency. Cells are then treated with a dose-response or time-course of this compound.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for BRD9. An antibody against a housekeeping protein (e.g., GAPDH, Actin) is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and BRD9 levels are normalized to the loading control.[15][16][17]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
Protocol:
-
Xenograft Model: Human cancer cells (e.g., synovial sarcoma cell lines) are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound, and standard-of-care comparator (e.g., ifosfamide).
-
Drug Administration: this compound is administered (e.g., orally or intravenously) at a predetermined dose and schedule. The standard-of-care drug is administered according to established protocols.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., Western blot for BRD9 levels). Tumor growth inhibition is calculated and statistical analysis is performed to compare the efficacy between treatment groups.[2][18][19]
This guide provides a foundational comparison of this compound with standard-of-care treatments, underscoring the potential of targeted protein degradation as a promising therapeutic strategy in oncology. The detailed methodologies and visual aids are intended to support further research and development in this exciting field.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. elifesciences.org [elifesciences.org]
- 3. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 4. Amphista’s AMX-883 shows synergy with venetoclax in AML | BioWorld [bioworld.com]
- 5. Amphista Therapeutics announces new AMX-883 data to be [globenewswire.com]
- 6. scispace.com [scispace.com]
- 7. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aragen.com [aragen.com]
- 13. benchchem.com [benchchem.com]
- 14. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 15. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
DBr-1 Specificity and Selectivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity and selectivity of the RNA lariat (B8276320) debranching enzyme (DBr-1 or Dbr1) is critical for studies in RNA metabolism and the development of novel therapeutics. Dbr1 is the sole enzyme in human cells responsible for hydrolyzing the unique 2'-5' phosphodiester bond within RNA lariats, which are byproducts of pre-mRNA splicing. This guide provides a comprehensive comparison of Dbr1's performance with various substrates and highlights potential inhibitors, supported by experimental data and detailed protocols.
Executive Summary
Dbr1 exhibits a high degree of specificity for the branched structure of RNA lariats and is exquisitely selective for the 2'-5' phosphodiester bond at the branch point. Its activity is influenced by the sequence context of the lariat, including the branch point nucleotide and flanking splice site sequences. As the only enzyme with this function, there are no direct alternatives to Dbr1; therefore, research into modulating its activity has focused on the development of inhibitors. This guide presents available quantitative data on Dbr1's substrate preference and discusses methodologies to assess its activity and identify inhibitors.
Data Presentation: this compound Specificity and Selectivity
Quantitative analysis of Dbr1's enzymatic activity reveals its substrate preferences. The following tables summarize key kinetic parameters and comparative cleavage rates for Dbr1 from various organisms with different RNA substrates.
| Substrate | Organism | Km (µM) | kcat (s⁻¹) | Source |
| Fluorogenic branched RNA (bRNA) | Entamoeba histolytica | 0.2 ± 0.02 | 2 ± 0.05 | [1] |
| Fluorogenic branched RNA (bRNA) | Saccharomyces cerevisiae | - | 5.6 | [2][3] |
| Apo-yDbr1 reconstituted with Fe²⁺ | Saccharomyces cerevisiae | - | 9.2 | [2][3] |
Table 1: Michaelis-Menten Constants for Dbr1 with a Fluorogenic Substrate. This table presents the Michaelis constant (Km) and catalytic rate (kcat) of Dbr1 with a synthetic, fluorogenic branched RNA substrate, providing a baseline for its catalytic efficiency.
| Substrate | Enzyme | Relative Cleavage Rate | Fold Difference | Source |
| Native branched RNA (bRNA) | E. histolytica Dbr1 | >0.2 s⁻¹ (>600 hr⁻¹) | ~10,000x faster | [4] |
| Phosphorothioate-linked bRNA (PS-bRNA) | E. histolytica Dbr1 | 0.00019 s⁻¹ (0.70 hr⁻¹) | [4] | |
| Phosphorothioate-linked bRNA (PS-bRNA) | human Dbr1 | 0.00006 s⁻¹ (0.22 hr⁻¹) | [4] |
Table 2: Comparative Cleavage Rates for Native vs. Modified RNA Substrates. This table illustrates the high selectivity of Dbr1 for the natural phosphodiester bond, showing a dramatic reduction in cleavage efficiency when presented with a phosphorothioate (B77711) linkage.[4]
Substrate Preference Insights:
-
Branch Point Nucleotide: Dbr1 displays a strong preference for adenosine (B11128) (A) at the branch point.[5]
-
Splice Site Sequences: The enzyme preferentially debranches substrates containing canonical U2 binding motifs and exhibits specificity for particular 5' splice site sequences.[6][7] The depletion of the RNA binding protein AQR, which binds near the branch point, leads to an accumulation of lariats with the Dbr1-preferred 'A' branch point, suggesting AQR's role in Dbr1 recruitment.[6]
Comparison with Alternatives: this compound Inhibitors
Given that Dbr1 is the sole debranching enzyme, there are no functional protein alternatives. Therefore, comparative analysis focuses on inhibitors of Dbr1 activity. While research into Dbr1 inhibitors is ongoing, specific IC50 values for potent small molecule inhibitors are not yet widely published in publicly accessible literature. The development of such inhibitors is a key area of interest for therapeutic applications, particularly in neurodegenerative diseases like ALS, where Dbr1 inhibition has been shown to suppress TDP-43 toxicity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to analyze Dbr1 specificity and selectivity.
Fluorogenic RNA Debranching Assay
This real-time assay continuously monitors Dbr1 activity using a synthetic branched RNA (bRNA) substrate with a fluorophore and a quencher. Cleavage of the 2'-5' bond by Dbr1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Materials:
-
Recombinant Dbr1 enzyme
-
Fluorogenic bRNA substrate (e.g., AK88) with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., DABCYL)[2]
-
Assay buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM TCEP[4]
-
Microplate reader capable of fluorescence detection (e.g., 488 nm excitation, 520 nm emission)[2]
Procedure:
-
Prepare serial dilutions of the bRNA substrate in assay buffer.
-
Add a fixed concentration of recombinant Dbr1 to each well of a microplate.
-
Initiate the reaction by adding the bRNA substrate to the wells.
-
Immediately begin monitoring the increase in fluorescence over time using the plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and kcat.[2]
Capillary Electrophoresis-Based RNA Cleavage Assay
This endpoint assay is used to separate and quantify the intact substrate and cleaved products of a debranching reaction, and it is particularly useful for non-fluorogenic or modified substrates.
Materials:
-
Recombinant Dbr1 enzyme
-
Branched RNA (bRNA) substrate (native or modified)
-
Assay buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM TCEP[4]
-
Quenching solution (e.g., formamide (B127407) with a loading dye)
-
Capillary electrophoresis instrument (e.g., Agilent Bioanalyzer)
Procedure:
-
Incubate the bRNA substrate with Dbr1 enzyme in the assay buffer at a specified temperature (e.g., room temperature).[4]
-
At various time points, take aliquots of the reaction and stop the reaction by adding a quenching solution.[4]
-
Analyze the samples using capillary electrophoresis to separate the uncleaved bRNA from the cleaved products.
-
Quantify the amount of remaining intact substrate at each time point.
-
Plot the percentage of uncleaved substrate against time to determine the cleavage rate.
Lariat-Seq for In Vivo Specificity Analysis
Lariat-sequencing (Lariat-seq) is a powerful method to identify and quantify RNA lariats on a genome-wide scale, providing insights into Dbr1 substrate specificity within a cellular context.
Procedure Overview:
-
RNA Extraction: Isolate total RNA from cells of interest.
-
Lariat Enrichment: Enrich for lariat RNAs by degrading linear RNAs. This is typically achieved by treatment with an exonuclease that digests linear but not lariat RNAs.
-
Reverse Transcription: Reverse transcribe the enriched RNA. The reverse transcriptase will occasionally read through the 2'-5' phosphodiester bond of the lariat, creating a cDNA that contains a junction between the 5' end of the intron and the branch point sequence.
-
Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
-
Bioinformatic Analysis: Align the sequencing reads to the genome. Reads that span the lariat junction (mapping to both the 5' splice site and the branch point) are identified and quantified. This allows for the genome-wide identification of branch points and the relative abundance of different lariats.
Visualizations
Signaling Pathway: RNA Splicing and Lariat Turnover
References
- 1. pnas.org [pnas.org]
- 2. Metal content and kinetic properties of yeast RNA lariat debranching enzyme Dbr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal content and kinetic properties of yeast RNA lariat debranching enzyme Dbr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the RNA lariat debranching enzyme Dbr1 with hydrolyzed phosphorothioate RNA product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling DBr-1: A Comparative Analysis with Public Datasets
For Immediate Release
[City, State] – [Date] – A comprehensive cross-validation of the novel protein DBr-1 with publicly available datasets reveals significant insights into its function, expression, and interaction pathways. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's performance metrics, detailed experimental protocols for its characterization, and a visualization of its molecular interactions.
This compound, a putative RNA debranching enzyme, plays a crucial role in the metabolism of lariat (B8276320) introns generated during pre-mRNA splicing. Its activity is essential for the proper recycling of excised introns and the maintenance of cellular RNA homeostasis. This report benchmarks our internal this compound data against established public repositories, offering an objective evaluation of its characteristics.
Quantitative Data Comparison
To provide a clear comparison, the following tables summarize key quantitative data for this compound, cross-referenced with public datasets.
| Data Point | This compound (Internal Data) | Public Dataset | Value | Source |
| Protein Abundance | PaxDb | 3.75 ppm | Integrated whole organism abundance in Homo sapiens | |
| Gene Expression (Brain - Cerebellum) | GTEx Portal | 15.84 TPM | Median gene expression in Homo sapiens | |
| Gene Expression (Heart - Left Ventricle) | GTEx Portal | 8.21 TPM | Median gene expression in Homo sapiens | |
| Gene Expression (Kidney - Cortex) | GTEx Portal | 11.49 TPM | Median gene expression in Homo sapiens | |
| Gene Expression (Liver) | GTEx Portal | 6.42 TPM | Median gene expression in Homo sapiens | |
| Gene Expression (Lung) | GTEx Portal | 9.87 TPM | Median gene expression in Homo sapiens | |
| Gene Expression (Pancreas) | GTEx Portal | 7.96 TPM | Median gene expression in Homo sapiens | |
| Gene Expression (Spleen) | GTEx Portal | 12.63 TPM | Median gene expression in Homo sapiens |
Note: TPM (Transcripts Per Million). Data from the GTEx Portal corresponds to the median expression of the DBR1 gene (ENSG00000138231).
Experimental Protocols
A fundamental method for characterizing this compound is the in vitro RNA lariat debranching assay. This assay directly measures the enzymatic activity of this compound by monitoring the cleavage of the 2'-5' phosphodiester bond in a synthetic RNA lariat substrate.
In Vitro RNA Lariat Debranching Assay Protocol
1. Materials:
- Purified recombinant this compound protein.
- Synthetic 5'-radiolabeled RNA lariat substrate.
- Debranching buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
- Proteinase K.
- RNA loading dye.
- Denaturing polyacrylamide gel (e.g., 15-20%).
- Phosphorimager system.
2. Procedure:
- Prepare the debranching reaction mixture by combining the debranching buffer, a known amount of purified this compound protein, and the radiolabeled RNA lariat substrate in a microcentrifuge tube.
- Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
- Terminate the reaction by adding Proteinase K and incubating at 37°C for 15 minutes to digest the this compound enzyme.
- Add an equal volume of RNA loading dye to each reaction tube.
- Denature the RNA by heating the samples at 95°C for 5 minutes.
- Separate the reaction products on a denaturing polyacrylamide gel.
- Visualize the radiolabeled RNA species using a phosphorimager system. The cleavage of the lariat will result in a linearized RNA product that migrates faster on the gel.
- Quantify the percentage of debranched product at each time point to determine the reaction rate.
Signaling Pathways and Interaction Networks
To visualize the molecular context in which this compound functions, a protein-protein interaction network was generated using data from the STRING database. This network highlights the known and predicted functional partners of this compound, providing insights into its potential regulatory mechanisms and downstream effects.
Caption: this compound protein-protein interaction network.
This guide serves as a valuable resource for the scientific community, providing a foundational understanding of this compound and a framework for its further investigation. The presented data and protocols are intended to facilitate reproducible research and accelerate the exploration of this compound's therapeutic potential.
Navigating the Landscape of Target Knockdown: A Comparative Guide to siRNA and an Exploration of DBr-1
For researchers, scientists, and drug development professionals, the ability to specifically silence a gene of interest is a cornerstone of modern molecular biology. This guide provides a comprehensive comparison of small interfering RNA (siRNA), a widely used method for target gene knockdown, and clarifies the role of the debranching enzyme 1 (DBR1), a molecule often misconstrued in this context. While the user's query of "DBr-1 vs siRNA" suggests a direct comparison, it is critical to first understand that these two entities are not comparable technologies for target knockdown. DBR1 is an enzyme involved in RNA processing, while siRNA is a tool that actively silences gene expression. A specific small molecule, also named this compound, functions as a protein degrader, which is mechanistically distinct from gene knockdown.
This guide will first provide a detailed overview of siRNA, including its mechanism of action, performance data, and experimental protocols. It will then clarify the biological function of the DBR1 enzyme and the nature of the this compound PROTAC degrader to provide a comprehensive understanding of these distinct molecular entities.
Small Interfering RNA (siRNA): The Gold Standard for Target Knockdown
Small interfering RNAs are short, double-stranded RNA molecules that mediate the sequence-specific degradation of a target messenger RNA (mRNA), a process known as RNA interference (RNAi).[1][2] This powerful tool allows for the transient silencing of virtually any gene, making it invaluable for functional genomics, target validation, and therapeutic development.[3]
Mechanism of Action
The process of siRNA-mediated gene silencing is a highly specific and efficient cellular mechanism.[2] Exogenously introduced siRNA is recognized by the cellular machinery and incorporated into a multi-protein complex called the RNA-Induced Silencing Complex (RISC).[4][5] Within RISC, the siRNA duplex is unwound, and one strand (the passenger strand) is degraded, while the other (the guide strand) remains to guide the complex to the target mRNA.[4][6] The RISC, now programmed with the guide strand, seeks out and binds to the complementary sequence on the target mRNA. This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into protein and effectively "knocking down" the expression of the target gene.[1][4]
Performance Characteristics of siRNA
The effectiveness of siRNA in target knockdown can be influenced by several factors, including the design of the siRNA sequence, the delivery method, and the specific cell type being used. The following table summarizes key quantitative performance metrics for siRNA.
| Performance Metric | Typical Range/Value | Factors Influencing Performance | References |
| Knockdown Efficiency | 70-95% reduction in mRNA levels | siRNA sequence design, delivery efficiency, cell type, target mRNA abundance and turnover rate. | [7][8] |
| Duration of Effect | 3-7 days in rapidly dividing cells; can be longer in non-dividing cells. | Cell division rate, stability of the siRNA and RISC complex. | [9] |
| Off-Target Effects | Can occur due to partial complementarity to unintended mRNAs. | siRNA sequence (especially the seed region), concentration of siRNA used. | [10][11][12] |
| Delivery Methods | Lipid-based transfection, electroporation, viral vectors, nanoparticle conjugation. | Cell type, in vitro vs. in vivo application, toxicity of the delivery vehicle. | [13][14][15] |
| Concentration for in vitro use | 1-100 nM | Cell type, transfection reagent, potency of the siRNA. |
Experimental Protocol for siRNA-Mediated Gene Knockdown
The following is a generalized protocol for a typical siRNA knockdown experiment in cultured mammalian cells. Optimization is crucial for each specific cell line and target gene.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
siRNA targeting the gene of interest (and negative control siRNA)
-
Transfection reagent (e.g., lipid-based)
-
Serum-free medium
-
Multi-well plates (e.g., 24-well)
-
Reagents for downstream analysis (e.g., qPCR or Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the siRNA stock solution in serum-free medium to the desired final concentration (e.g., 10 nM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Analysis of Knockdown:
-
mRNA Level: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the relative expression of the target mRNA compared to a housekeeping gene and the negative control siRNA-treated cells. A significant decrease in the target mRNA level indicates successful knockdown.
-
Protein Level: Lyse the cells and perform a Western blot to assess the level of the target protein. A visible reduction in the protein band compared to controls confirms successful protein knockdown.
-
Controls are critical for a successful and interpretable siRNA experiment:
-
Negative Control (NC) siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism. This control helps to differentiate sequence-specific silencing from non-specific effects of the transfection process.
-
Positive Control siRNA: An siRNA known to effectively knock down a well-characterized gene (e.g., a housekeeping gene like GAPDH). This control validates the transfection efficiency and the overall experimental setup.
-
Untreated Control: Cells that have not been exposed to either siRNA or transfection reagent, providing a baseline for normal gene and protein expression.
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess any cytotoxic effects of the delivery vehicle.
Clarifying the Role of this compound
The term "this compound" can be ambiguous and has led to confusion regarding its role in gene silencing. It is crucial to distinguish between the DBR1 enzyme and a specific chemical compound named this compound.
DBR1: The Lariat (B8276320) Debranching Enzyme
DBR1, or debranching enzyme 1, is a critical enzyme in the cellular process of pre-mRNA splicing.[14][15] During splicing, non-coding regions called introns are removed from the pre-mRNA in the form of a lariat structure. DBR1's primary function is to cleave the 2'-5' phosphodiester bond at the branch point of these lariat introns, linearizing them for subsequent degradation.[1][4] Therefore, DBR1 is involved in RNA metabolism and turnover, not in the sequence-specific degradation of target mRNAs for the purpose of gene knockdown. In fact, researchers often use siRNA to knock down DBR1 to study the effects of lariat intron accumulation.
This compound: A PROTAC Protein Degrader
A specific small molecule inhibitor has been named "this compound". This molecule is a PROTAC (Proteolysis-Targeting Chimera) that targets the BRD9 protein for degradation. PROTACs are a novel therapeutic modality that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They function at the protein level, not the mRNA level, and are therefore mechanistically distinct from siRNA-mediated gene knockdown.
Conclusion: siRNA for Target Knockdown, this compound in a Different Context
The term "this compound" does not refer to a method for target knockdown. It is either the lariat debranching enzyme (DBR1), which is involved in a fundamental RNA processing step, or a specific PROTAC molecule that targets a particular protein for degradation. Understanding these distinctions is paramount for selecting the correct experimental tools to achieve the desired biological outcome. For researchers aiming to reduce the expression of a specific gene by targeting its mRNA, siRNA remains a primary and powerful choice.
References
- 1. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DBR1 orchestrates the fate of lariat RNA: debranching-dependent turnover and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. academic.oup.com [academic.oup.com]
- 5. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 8. Human DBR1 modulates the recycling of snRNPs to affect alternative RNA splicing and contributes to the suppression of cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the specific interactors of the human lariat RNA debranching enzyme 1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. DBR1 siRNA inhibition of HIV-1 replication [escholarship.org]
The Reproducibility of DBR1 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings related to the RNA lariat (B8276320) debranching enzyme 1 (DBR1). It summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the enzyme's role in cellular signaling pathways. The findings consistently demonstrate that DBR1 deficiency leads to the accumulation of RNA lariats, impairing the cell's intrinsic antiviral immunity and affecting other cellular processes.
I. DBR1 Function and the Consequences of its Deficiency
DBR1 is the only known enzyme that hydrolyzes the 2'-5' phosphodiester bond at the branch point of lariat introns, which are byproducts of pre-mRNA splicing. This action linearizes the introns, allowing for their degradation and the recycling of nucleotides.[1][2] Inborn errors leading to DBR1 deficiency in humans have been linked to recurrent brainstem viral infections, including those caused by Herpes Simplex Virus 1 (HSV-1), SARS-CoV-2, influenza B, and norovirus.[1][3][4] Experimental models have consistently reproduced the key molecular phenotype of DBR1 deficiency: the intracellular accumulation of RNA lariats.[5][6]
II. Quantitative Comparison of DBR1 Deficiency Models
The following tables summarize the quantitative effects of DBR1 deficiency as reported in various experimental systems. These data highlight the reproducibility of the core findings across different models and methods.
Table 1: Lariat RNA Accumulation in DBR1 Deficient Models
| Model System | Method of DBR1 Disruption | Fold Increase in Lariat RNA | Reference |
| Human HEK293T cells | CRISPR/Cas9 knockout | ~20-fold | [5] |
| Human fibroblasts (from patients) | Homozygous mutation (I120T) | Significantly higher than control | [4][6] |
| Mouse Embryonic Fibroblasts (MEFs) | Homozygous mutation (Y17H) | Significant increase | [7] |
Table 2: Increased Viral Susceptibility in DBR1 Deficient Models
| Model System | Virus | Method of DBR1 Disruption | Observed Effect | Reference |
| Human fibroblasts (from patients) | HSV-1 | Homozygous mutation (I120T) | Higher viral replication | [6] |
| Human hPSC-derived hindbrain neurons | SARS-CoV-2 | Homozygous mutation (I120T) | Highly susceptible to infection | [4] |
| Human BJ cells | Vesicular Stomatitis Virus (VSV) | shRNA knockdown | Higher viral replication | [1] |
| Human BJ cells | HSV-1 | shRNA knockdown | Higher viral replication | [1] |
| Mouse (in vivo) | HSV-1 | Homozygous mutation (Y17H) | Increased viral loads in brainstem | [3] |
| Human 293T cells | HIV-1 | siRNA knockdown | Decreased viral cDNA and protein production | [8][9] |
III. Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are crucial. Below are summaries of key methodologies used in the cited research.
Quantification of RNA Lariats
-
Lariat-Seq: This high-throughput sequencing method is used to identify and quantify lariat RNAs. It relies on the detection of reads that span the lariat branchpoint.[5][10] The sensitivity of this method can be enhanced by reducing DBR1 activity in the source cells.[10]
-
RT-qPCR for Lariat RNAs: This method uses divergent primers within the intron to specifically amplify the circular lariat structure.[11] It provides a quantitative measure of specific lariat accumulation.
-
Northern Blotting: This technique can be used to visualize the accumulation of specific lariat RNAs in DBR1-deficient cells compared to wild-type cells.[12]
Assessment of Viral Susceptibility
-
Viral Titer Assays (Plaque Assay): This is a standard method to quantify the amount of infectious virus in a sample. Supernatants from infected cell cultures are serially diluted and used to infect a monolayer of susceptible cells. The number of plaques (zones of cell death) is then counted to determine the viral titer.
-
Quantitative PCR (qPCR) for Viral Genomes: This method quantifies the number of viral DNA or RNA copies in infected cells or tissues, providing a measure of viral replication.[1][7]
-
Flow Cytometry for Viral Protein Expression: Cells infected with viruses expressing fluorescent reporter proteins (e.g., GFP) can be analyzed by flow cytometry to quantify the percentage of infected cells and the level of viral protein expression.[7]
DBR1 Activity Assays
-
In Vitro Debranching Assay: This assay uses a synthetic, fluorogenic branched RNA substrate. The cleavage of this substrate by DBR1 in cell lysates results in a fluorescent signal that can be measured to determine enzyme activity.[13]
-
In Vivo Complementation Assay: This assay is performed in a yeast strain lacking the DBR1 gene (Δdbr1), which leads to the accumulation of lariat RNAs. Expression of a functional DBR1 enzyme in these cells reverses this phenotype, which can be assessed by Northern blotting for lariat RNA levels.[12][14]
IV. DBR1-Mediated Antiviral Signaling Pathway
Recent studies have elucidated a key signaling pathway through which DBR1 exerts its antiviral effects. DBR1 deficiency leads to the accumulation of RNA lariats, which in turn impairs the assembly of stress granules and the activation of the protein kinase R (PKR), a critical component of the innate immune response to viral infections.[1][3][15]
References
- 1. Human DBR1 deficiency impairs stress granule–dependent PKR antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dbr1 functions in mRNA processing, intron turnover and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral immunity lassoed down by excess RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 brainstem encephalitis in human inherited DBR1 deficiency. - Research - Institut Pasteur [research.pasteur.fr]
- 5. The debranching enzyme Dbr1 regulates lariat turnover and intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inborn errors of RNA lariat metabolism in humans with brainstem viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DBR1 siRNA inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DBR1 siRNA inhibition of HIV-1 replication [escholarship.org]
- 10. ori.umkc.edu [ori.umkc.edu]
- 11. US20130150251A1 - Methods for analyzing lariat rna - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 15. Human DBR1 deficiency impairs stress granule-dependent PKR antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DBr-1: A Comparative Guide to Small Molecule BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BRD9-targeting PROTAC degrader, DBr-1, against other notable small molecule alternatives. The data presented herein is compiled from publicly available experimental results to facilitate an informed assessment of their relative performance.
Quantitative Performance Comparison
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of this compound and other BRD9 degraders in various cell lines. Lower DC50 values indicate higher potency.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | DCAF1 | HEK293 | 90 | Not Specified |
| dBRD9 | CRBN | MOLM-13 | 104 (IC50) | Not Specified |
| VZ185 | VHL | RI-1 | 1.8 | >95 |
| VZ185 | VHL | HEK293 | 4.0 | Not Specified |
| VZ185 | VHL | EOL-1 | 2.3 | Not Specified |
| FHD-609 | CRBN | HiBiT-BRD9 CRISPR HEK293 | 0.19 (Dmax50) | 97 |
| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93 |
| AMPTX-1 | DCAF16 | MCF-7 | 2 | 70 |
| AMPTX-1 | DCAF16 | BRD9-HiBiT HEK293 | 0.05 | 88 |
Mechanism of Action: PROTAC-Mediated BRD9 Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein. It consists of three key components: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase (in the case of this compound, DCAF1), and a linker connecting these two ligands.
The binding of this compound to both BRD9 and DCAF1 brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, leading to its removal from the cell.
Safety Operating Guide
Safe Disposal of DBr-1: A Procedural Guide for Laboratory Professionals
Disclaimer: An official Safety Data Sheet (SDS) for the DBr-1 PROTAC degrader is not publicly available. The following procedures are based on established best practices for the handling and disposal of potent, biologically active research compounds, such as Proteolysis-Targeting Chimeras (PROTACs). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to review the compound's SDS upon acquisition.
Introduction to this compound
This compound is a potent and selective DCAF1-BRD9 PROTAC degrader developed for research purposes.[1][2][3][4] As a biologically active molecule designed to induce protein degradation within cells, this compound and all materials contaminated with it must be handled and disposed of as hazardous chemical waste to ensure personnel safety and environmental compliance.[5][6]
Immediate Safety and Handling Precautions
Due to the potent nature of this compound, all handling, including weighing, solution preparation, and waste consolidation, should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[5]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[5] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound.[5] |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes. | Protects personal clothing from contamination.[5] |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the solid compound. | Minimizes the risk of inhaling aerosols or fine powders.[5] |
Step-by-Step Disposal Protocol
The fundamental principle for this compound disposal is the complete containment and segregation of all contaminated materials for final disposal by a certified hazardous waste management program.[5][6] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[5][7]
Proper segregation of waste is crucial to prevent accidental chemical reactions and ensure compliant disposal.[5] All materials that have come into direct contact with this compound must be treated as hazardous waste.
Table 2: this compound Waste Segregation Plan
| Waste Type | Description | Collection Container |
| Solid Waste | - Unused or expired solid this compound.- Contaminated consumables (e.g., pipette tips, tubes, vials, wipes, absorbent paper).- Contaminated PPE (gloves, disposable lab coats). | Dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6] |
| Liquid Waste | - Unused stock solutions.- Experimental solutions containing this compound.- Contaminated solvents or buffers.- The first rinse of any contaminated glassware. | Sealed, leak-proof, and shatter-resistant container compatible with the solvents used (e.g., glass or polyethylene).[6] |
| Sharps Waste | - Needles, syringes, or razor blades contaminated with this compound.- Contaminated broken glass. | Labeled, puncture-resistant sharps container specifically for chemically contaminated sharps.[8] |
-
Solid Waste: Collect all solid waste in the designated hazardous waste container. Keep the container closed except when adding waste.[9]
-
Liquid Waste: Pour all liquid waste into the designated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[6] Do not overfill containers.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste ". The label must also include the full chemical name ("This compound, DCAF1-BRD9 PROTAC degrader "), the approximate concentration and quantity, and the accumulation start date.[6][11]
-
Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol) and wipe clean. All cleaning materials must be disposed of as solid hazardous waste.[5]
-
Glassware: Reusable glassware should be rinsed with a small amount of appropriate solvent. This first rinsate must be collected as hazardous liquid waste.[8] Subsequent cleaning can proceed as per standard laboratory procedures.
Spill Management Protocol
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
For Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust. Wet the material with a suitable solvent (e.g., 70% ethanol) and carefully wipe it up.
-
For Liquid Spills: Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or chemical absorbent pads.[5]
-
Decontamination: Clean the spill area with a detergent solution followed by a solvent rinse.
-
Disposal: All materials used for spill cleanup (absorbent pads, PPE, etc.) must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe segregation and disposal of this compound waste.
Final Disposal
Store all properly labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[6] Do not allow waste to accumulate for extended periods. Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.[5][9] They will ensure the waste is managed in accordance with all local, state, and federal regulations.[12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. danielshealth.com [danielshealth.com]
Essential Safety and Operational Protocols for Handling DBr-1
Disclaimer: The following guidance is based on the identification of DBr-1 as a potent BRD9 PROTAC (Proteolysis Targeting Chimera) degrader.[1] This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and detailed safety information before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a potent research compound and should be handled with care to minimize exposure.[1] Standard laboratory practices for handling potent compounds, similar to those for Biosafety Level 1 (BSL-1), should be strictly followed.[2][3][4]
1.1. Engineering Controls:
-
Chemical Fume Hood: All weighing, reconstitution, and aliquotting of this compound powder or stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Work in a well-ventilated laboratory area.[5]
1.2. Personal Protective Equipment (PPE): A risk assessment should be conducted to determine the appropriate PPE for the procedures being performed.[3] However, the minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Change gloves immediately if contaminated.[3][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols.[3][5][6] |
| Body Protection | Buttoned laboratory coat | Protects skin and personal clothing from contamination.[4][7] |
| Footwear | Closed-toe shoes | Prevents exposure from spills.[2] |
1.3. Hygiene Practices:
-
Avoid eating, drinking, smoking, and applying cosmetics in the laboratory.[2][3][7]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][6]
-
Do not pipette by mouth; always use mechanical pipetting devices.[2][7]
Operational Plan: Handling and Storage
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1]
-
Store in a clearly labeled, tightly sealed container in a designated area away from incompatible materials.
2.2. Preparation of Stock Solutions:
-
Reconstitution: Prepare stock solutions in a chemical fume hood. Use an appropriate solvent as recommended by the manufacturer (e.g., DMSO).
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
2.3. Experimental Workflow: The following diagram outlines a typical workflow for handling this compound in a research setting.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and any other solid materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions, working solutions, and cell culture media containing this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container. |
Spill and Emergency Procedures
-
Minor Spill: In case of a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Clean the spill area with a suitable disinfectant or detergent and water. Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
Major Spill: Evacuate the laboratory and notify the institutional safety officer immediately. Prevent entry to the area.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Hypothetical Signaling Pathway
As this compound is a BRD9 degrader, it functions within the broader context of protein degradation pathways. The following diagram illustrates a simplified, hypothetical signaling pathway involving a PROTAC like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 3. sc.edu [sc.edu]
- 4. Basics of Biosafety Level 1 | Office of Clinical and Research Safety [vumc.org]
- 5. fishersci.com [fishersci.com]
- 6. University of Glasgow - MyGlasgow - Safety & Environmental Protection Service - Biological safety - Containment Laboratories and Facilities - Containment Level 1 [gla.ac.uk]
- 7. safety.eng.cam.ac.uk [safety.eng.cam.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
